EPZ0025654
Description
Propriétés
Formule moléculaire |
C29H33ClN8O3 |
|---|---|
Poids moléculaire |
577.1 g/mol |
Nom IUPAC |
(2R)-1-[3-[4-[2-(azetidin-1-yl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-2-yl]-4-chlorophenoxy]-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C29H33ClN8O3/c1-16-26(25-17(2)36-41-18(25)3)34-27(22-10-21(6-7-23(22)30)40-15-20(39)12-31-4)35-28(16)38-13-19-11-32-29(33-24(19)14-38)37-8-5-9-37/h6-7,10-11,20,31,39H,5,8-9,12-15H2,1-4H3/t20-/m1/s1 |
Clé InChI |
FJRSBGGFLPVXPH-HXUWFJFHSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EPZ-025654; EPZ 025654; EPZ025654; GSK35336023; GSK-35336023; GSK 35336023; |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EPZ0025654 (Tazemetostat) in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of action of EPZ0025654, also known as tazemetostat (B611178), a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in the context of lymphoma.
Core Mechanism of Action: Targeting the Epigenetic Machinery
This compound exerts its anti-lymphoma effects by targeting a key epigenetic regulator, EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing. The primary function of EZH2 is to catalyze the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1] This specific histone modification is a hallmark of transcriptionally repressed chromatin, leading to the silencing of PRC2 target genes.
In many cancers, including subsets of non-Hodgkin lymphoma (NHL) like follicular lymphoma (FL) and germinal center B-cell-like (GCB) diffuse large B-cell lymphoma (DLBCL), the activity of EZH2 is dysregulated.[1] This can occur through overexpression of the wild-type (WT) protein or via recurrent gain-of-function mutations in the EZH2 catalytic domain (e.g., Y641 mutations).[1] These mutations enhance the enzyme's catalytic efficiency, leading to aberrantly high levels of H3K27me3 and profound repression of tumor suppressor genes that control B-cell differentiation and proliferation.[1]
This compound is a potent and highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2.[2] It targets both wild-type and mutant forms of EZH2, effectively blocking its methyltransferase activity.[3] By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels. This reduction in the repressive histone mark allows for the reactivation of silenced tumor suppressor genes, ultimately triggering anti-proliferative and pro-apoptotic effects in EZH2-dependent lymphoma cells.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound action in lymphoma cells.
Downstream Cellular Consequences
The inhibition of EZH2 by this compound triggers a cascade of events within the lymphoma cell, culminating in potent antitumor activity.
-
Global Reduction in H3K27me3: Treatment with this compound leads to a concentration- and time-dependent decrease in the global levels of H3K27 trimethylation in both EZH2 wild-type and mutant lymphoma cells.[2]
-
Induction of Apoptosis and Cell Cycle Arrest: The subsequent reactivation of silenced tumor suppressor genes results in the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily in the G1 phase.[3][4] This selectively halts the proliferation of EZH2-dependent lymphoma cells.
-
Tumor Microenvironment Modulation: Beyond its direct effects on tumor cells, EZH2 inhibition can alter the tumor microenvironment. Studies have shown that tazemetostat can increase the expression of the chemokine CCL17.[5] This chemokine is involved in recruiting T-cells, suggesting that this compound may enhance anti-tumor immune responses by promoting T-cell infiltration into the lymphoma microenvironment.[5]
Quantitative Data Presentation
The preclinical efficacy of this compound has been extensively characterized. The following tables summarize key quantitative data from pivotal studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Enzyme Target | IC50 (nM) | Selectivity vs. EZH2 (WT) | Reference |
|---|---|---|---|
| EZH2 (WT) | 11 | - | (Knutson et al., 2014) |
| EZH2 (Y641N mutant) | 2.5 | 4.4x more potent | (Knutson et al., 2014) |
| EZH1 | 3,800 | >345x | (Knutson et al., 2014) |
| 15 other HMTs | >45,000 | >4,000x | (Knutson et al., 2014) |
Table 2: Cellular Activity of this compound in EZH2-Mutant Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | EZH2 Mutation | H3K27me3 IC50 (nM) | Cell Growth GI50 (nM) | Reference |
|---|---|---|---|---|---|
| WSU-DLCL2 | GCB-DLBCL | Y641F | 9 | 16 | (Knutson et al., 2014) |
| KARPAS-422 | GCB-DLBCL | Y641N | 4 | 11 | (Knutson et al., 2014) |
| Pfeiffer | GCB-DLBCL | A677G | 3 | 4 | (Knutson et al., 2014) |
| DB | GCB-DLBCL | Y641F | 13 | 120 | (Knutson et al., 2014) |
Table 3: In Vivo Antitumor Efficacy in EZH2-Mutant Xenograft Models
| Xenograft Model | Dosing Schedule | Result | Reference |
|---|---|---|---|
| WSU-DLCL2 | 200 mg/kg TID for 28 days | Complete tumor regressions | (Knutson et al., 2014) |
| KARPAS-422 | 250 mg/kg BID for 28 days | Sustained tumor regressions | (Knutson et al., 2014) |
| Pfeiffer | 250 mg/kg QD for 28 days | Sustained tumor regressions | (Knutson et al., 2014) |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
EZH2 Radio-enzymatic Filter Plate Assay
-
Objective: To determine the in vitro potency (IC50) of this compound against EZH2 methyltransferase activity.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant PRC2 complex, a biotinylated H3-K27 peptide substrate, and S-[3H]-adenosyl-L-methionine (3H-SAM) in assay buffer.
-
Compound Addition: Serially dilute this compound in DMSO and add to the reaction wells.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the peptide substrate and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding an excess of non-radiolabeled SAM.
-
Capture: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.
-
Washing: Wash the plate multiple times with buffer to remove unincorporated 3H-SAM.
-
Detection: Add scintillation fluid to the wells and measure the incorporation of the 3H-methyl group using a scintillation counter.
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular H3K27me3 Inhibition ELISA
-
Objective: To measure the effect of this compound on intracellular H3K27me3 levels in lymphoma cell lines.
-
Protocol:
-
Cell Culture and Treatment: Plate lymphoma cells (e.g., KARPAS-422) and treat with a dose-response of this compound or DMSO vehicle for a specified duration (e.g., 72-96 hours).
-
Histone Extraction: Harvest cells and perform acid extraction of histones from the nuclear fraction.
-
ELISA Plate Coating: Coat a high-binding ELISA plate with the extracted histones overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA in PBS-T).
-
Primary Antibody Incubation: Add a primary antibody specific for H3K27me3 and incubate. In parallel, run a control with an antibody for total Histone H3 for normalization.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with acid.
-
Data Analysis: Read the absorbance at 450 nm. Normalize the H3K27me3 signal to the total H3 signal and calculate the IC50 for H3K27me3 reduction.
-
Lymphoma Xenograft Model Study
-
Objective: To evaluate the in vivo antitumor activity of this compound.
-
Protocol:
-
Cell Implantation: Subcutaneously implant a suspension of EZH2-mutant lymphoma cells (e.g., Pfeiffer) into the flank of immunocompromised mice (e.g., SCID or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the compound according to the planned dose and schedule (e.g., 250 mg/kg, once daily).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume (Volume = (length x width²)/2).
-
Body Weight Monitoring: Monitor animal body weight as a measure of general toxicity.
-
Endpoint and Analysis: Continue treatment for the specified duration (e.g., 28 days). The primary endpoint is tumor growth inhibition (TGI). In some studies, animals are monitored after treatment cessation to assess the durability of the response.[2]
-
Workflow and Logic Diagrams
Preclinical Evaluation Workflow
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B-cell lymphoma and enhances T-cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tazemetostat's EZH2 Inhibitory Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the experimental methodologies used to characterize the EZH2 inhibitory activity of Tazemetostat. It includes detailed protocols for key biochemical and cellular assays, a summary of quantitative data, and visual representations of the underlying mechanisms and experimental workflows.
Introduction to Tazemetostat and EZH2
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1] Dysregulation of EZH2 activity, through mutations or overexpression, is implicated in the pathogenesis of various cancers, including follicular lymphoma and certain solid tumors.[2][3]
Tazemetostat (formerly EPZ-6438) is a potent and selective, orally bioavailable small-molecule inhibitor of EZH2.[4] It acts as a competitive inhibitor with respect to the S-adenosylmethionine (SAM) cofactor, targeting both wild-type and mutant forms of EZH2.[5] This inhibition leads to a reduction in H3K27 trimethylation (H3K27me3), reactivation of silenced tumor suppressor genes, and subsequent anti-proliferative effects in cancer cells.[1]
Mechanism of Action of Tazemetostat
Tazemetostat's primary mechanism of action is the direct inhibition of the methyltransferase activity of EZH2. By competing with the cofactor SAM, it prevents the transfer of a methyl group to H3K27. This leads to a global decrease in H3K27me3 levels, a key pharmacodynamic marker of Tazemetostat activity.[5] The reduction in this repressive epigenetic mark results in the derepression of PRC2 target genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]
Figure 1: Tazemetostat's Mechanism of Action.
Quantitative Data Summary
The inhibitory activity of Tazemetostat has been quantified in various biochemical and cellular assays. The following tables summarize key potency metrics.
Table 1: Biochemical Inhibitory Activity of Tazemetostat
| Target Enzyme | Assay Type | Metric | Value (nM) | Reference |
| Wild-Type EZH2 | Cell-free | Ki | 2.5 | [5][8] |
| Mutant EZH2 | Cell-free | Ki | 2.5 | [5] |
| Wild-Type EZH2 | Peptide Assay | IC50 | 11 | [5][8][9] |
| Wild-Type EZH2 | Nucleosome Assay | IC50 | 16 | [8] |
| Mutant EZH2 (Various) | Cell-free | IC50 | 2 - 38 | [5] |
| Rat EZH2 | Cell-free | IC50 | 4 | [8] |
| EZH1 | Cell-free | IC50 | 392 | [8] |
Table 2: Cellular Activity of Tazemetostat
| Cell Line Type | Metric | Value (nM) | Reference |
| SMARCB1-deleted MRT cells | Proliferation IC50 | 32 - 1000 | [9] |
| Synovial sarcoma (Fuji) | Proliferation IC50 (14 days) | 150 | [10] |
| Synovial sarcoma (HS-SY-II) | Proliferation IC50 (14 days) | 520 | [10] |
| Diffuse Large B-cell Lymphoma (DLBCL) | H3K27me3 IC50 (4 days) | 2 - 90 |
Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the EZH2 inhibitory activity of Tazemetostat.
Biochemical EZH2 Inhibitory Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to determine the direct enzymatic activity of EZH2 and the inhibitory potential of compounds like Tazemetostat.
Figure 2: TR-FRET Assay Workflow.
Protocol:
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 20 mM Bicine, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20).
-
Dilute the EZH2 enzyme complex, biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM) in the reaction buffer to desired concentrations.
-
Prepare serial dilutions of Tazemetostat in DMSO, followed by a final dilution in the reaction buffer.
-
-
Enzymatic Reaction :
-
Detection :
-
Stop the reaction by adding a detection solution containing a Terbium (Tb)-labeled antibody specific for methylated H3K27 and a dye-labeled acceptor molecule (e.g., streptavidin-conjugated dye).
-
Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition :
-
Read the plate using a microplate reader capable of TR-FRET measurements, with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~620 nm (donor).
-
The TR-FRET signal is proportional to the amount of methylated H3 peptide. Calculate the percent inhibition for each Tazemetostat concentration relative to the vehicle control and determine the IC50 value.
-
Cellular Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the anti-proliferative effects of compounds on cancer cell lines. It measures ATP levels, which correlate with the number of metabolically active cells.
Figure 3: Cellular Proliferation Assay Workflow.
Protocol:
-
Cell Culture and Seeding :
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.[7]
-
-
Compound Treatment :
-
Prepare serial dilutions of Tazemetostat in the cell culture medium.
-
Add the Tazemetostat dilutions or vehicle control to the appropriate wells.
-
-
Incubation :
-
Luminescence Measurement :
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence from control wells containing only media.
-
Normalize the data to the vehicle-treated cells and plot the percent viability against the Tazemetostat concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Studies
Murine xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents like Tazemetostat.
Figure 4: In Vivo Xenograft Study Workflow.
Protocol:
-
Cell Preparation and Implantation :
-
Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 106 cells) into the flank of immunodeficient mice (e.g., SCID or NSG).[11]
-
-
Tumor Growth and Treatment Initiation :
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration :
-
Efficacy and Tolerability Monitoring :
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 3-4 days) and calculate tumor volume.[11]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size or after a fixed duration of treatment (e.g., 28 days).[13]
-
-
Pharmacodynamic Analysis :
-
At the end of the study, tumors can be excised and processed to assess the levels of H3K27me3 by methods such as Western blotting or immunohistochemistry to confirm target engagement.[13]
-
Conclusion
The assays described in this guide are fundamental to characterizing the EZH2 inhibitory activity of Tazemetostat. Biochemical assays confirm the direct and potent inhibition of the EZH2 enzyme, while cellular assays demonstrate the anti-proliferative effects in relevant cancer cell lines. In vivo xenograft models provide crucial evidence of the drug's efficacy in a physiological setting. Together, these methodologies offer a comprehensive framework for the preclinical evaluation of EZH2 inhibitors in drug discovery and development.
References
- 1. EZH2 Homogeneous Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. EZH2 Chemiluminescent Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. scribd.com [scribd.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. EZH2 (Y641F) Chemiluminescent Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. ch.promega.com [ch.promega.com]
- 13. EZH2(Y641F) TR-FRET Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
The Role of EPZ0025654 in Histone H3K27 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone H3 lysine (B10760008) 27 (H3K27) methylation is a critical epigenetic modification primarily associated with transcriptional repression and is catalyzed by the enzyme Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it a compelling therapeutic target. EPZ0025654 (also known as Tazemetostat or EPZ-6438) is a potent and highly selective, orally bioavailable small-molecule inhibitor of EZH2. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on H3K27 methylation, and detailed protocols for key experimental assays used to characterize its activity.
Introduction to H3K27 Methylation and the Role of EZH2
Histone modifications are a fundamental mechanism of epigenetic regulation, influencing chromatin structure and gene expression. The methylation of lysine 27 on histone H3 (H3K27) is a key repressive mark. This modification is dynamically regulated, existing in mono-, di-, and tri-methylated states (H3K27me1, H3K27me2, and H3K27me3). The tri-methylated form, H3K27me3, is strongly associated with the silencing of target genes involved in development and cell differentiation.[1]
The primary enzyme responsible for H3K27 trimethylation is EZH2, the catalytic core of the PRC2 complex.[1] The PRC2 complex, which also includes essential subunits such as EED and SUZ12, utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to H3K27.[2] Aberrant EZH2 activity, through overexpression or gain-of-function mutations, can lead to oncogenesis by silencing tumor suppressor genes.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of EZH2 methyltransferase activity. Its mechanism of action is competitive with the cofactor S-adenosyl-L-methionine (SAM).[3] By binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of methyl groups to histone H3 at lysine 27.[3] This leads to a global reduction in H3K27 methylation levels, particularly H3K27me3, thereby reactivating the expression of PRC2 target genes. This compound inhibits both wild-type and various mutant forms of EZH2 with high potency.[3]
References
The Unwavering Precision of EPZ0025654: A Deep Dive into its Selectivity Profile
For Immediate Release
CAMBRIDGE, Mass. – December 9, 2025 – In the intricate landscape of epigenetic drug discovery, the precision of a molecular inhibitor is paramount. EPZ0025654, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), stands out as a critical tool for researchers exploring the therapeutic potential of targeting arginine methylation. This in-depth technical guide provides a comprehensive overview of the selectivity profile of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, also known as GSK3235025, has been rigorously profiled against a broad panel of methyltransferases and other enzymes to establish its remarkable specificity for PRMT5. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of PRMT5.
Quantitative Selectivity Profile
The selectivity of this compound has been quantitatively assessed through various biochemical assays. The following tables summarize the inhibitory activity of this compound against a panel of protein methyltransferases.
Table 1: Potency of this compound against PRMT5
| Target | IC50 (nM) | Ki (nM) |
| PRMT5 | 22 | 5 |
Data sourced from Chan-Penebre et al., Nat Chem Biol. 2015.
Table 2: Selectivity of this compound against other Protein Methyltransferases
| Target | IC50 (µM) |
| CARM1 (PRMT4) | > 50 |
| PRMT1 | > 50 |
| PRMT3 | > 50 |
| PRMT6 | > 50 |
| EZH2 | > 50 |
| G9a | > 50 |
| MLL1 | > 50 |
| SETD7 | > 50 |
| SETD8 | > 50 |
| SUV39H1 | > 50 |
Data represents a selection of tested methyltransferases and is sourced from Chan-Penebre et al., Nat Chem Biol. 2015.
The data unequivocally demonstrates that this compound is a highly selective inhibitor of PRMT5, with IC50 values for other tested methyltransferases being over 2,000-fold higher than that for PRMT5.
PRMT5 Signaling Pathway and Inhibition by this compound
PRMT5 plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a key regulatory step in signal transduction pathways governing cell proliferation, differentiation, and survival. This compound exerts its effect by binding to the substrate-binding pocket of PRMT5, thereby preventing the methylation of its target proteins.
Experimental Protocols
The determination of the selectivity profile of this compound relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays employed.
Radiometric Methyltransferase Assay
This biochemical assay is the cornerstone for determining the IC50 values of inhibitors against a panel of methyltransferases. It measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-3H]-methionine ([³H]-SAM) to a specific substrate by the enzyme.
Materials:
-
Recombinant human PRMT5/MEP50 complex and other purified human protein methyltransferases.
-
Corresponding peptide or protein substrates for each enzyme.
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine).
-
This compound stock solution in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT).
-
Phosphocellulose filter plates.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, the specific methyltransferase enzyme, and its substrate in a 96-well plate.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Include a DMSO control (vehicle).
-
Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quench buffer (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Detection: Add scintillation cocktail to the dried filter plate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Methylation Assay (Western Blot)
This cellular assay validates the on-target activity of this compound by measuring the inhibition of PRMT5-mediated histone methylation in a cellular context.
Materials:
-
Cell line of interest (e.g., mantle cell lymphoma cell lines).
-
Cell culture medium and reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-symmetric dimethylarginine (anti-SDMA) antibody (e.g., targeting H4R3me2s or SmD3), and a loading control antibody (e.g., anti-β-actin or anti-Histone H3).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific symmetric dimethylarginine mark and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the dose-dependent inhibition of histone methylation.
Experimental Workflow for Selectivity Profiling
The systematic approach to defining the selectivity profile of this compound involves a tiered screening process.
This rigorous evaluation process ensures a thorough understanding of the inhibitor's specificity, providing a solid foundation for its use in both basic research and preclinical development. The highly selective nature of this compound makes it an invaluable chemical probe for elucidating the biological functions of PRMT5 and for exploring its therapeutic potential in various diseases, including cancer.
The Discovery and Development of PRMT5 Inhibitors: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
The protein arginine methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. Its role in diverse cellular processes, including cell cycle progression, RNA splicing, and DNA damage repair, has made it a focal point for the development of novel cancer therapies. This technical guide provides a comprehensive timeline of the discovery and development of key PRMT5 inhibitors, with a focus on the pioneering molecule EPZ015666, its successors, and other compounds that have entered clinical investigation.
Discovery and Preclinical Development of EPZ015666 (GSK3235025)
The journey into targeting PRMT5 therapeutically was significantly advanced with the discovery of EPZ015666. This potent and selective, orally bioavailable small molecule inhibitor was identified through a dedicated research effort to find chemical probes for PRMT5.
EPZ015666 acts as a substrate-competitive inhibitor, binding to the substrate-binding pocket of PRMT5.[1] Uniquely, its binding is S-adenosyl-l-methionine (SAM)-cooperative, meaning it preferentially binds to the PRMT5-SAM complex.[2][3] This interaction is stabilized by a key cation-π interaction between the tetrahydroisoquinoline (THIQ) motif of the inhibitor and the cofactor SAM.[3]
Preclinical Efficacy:
In preclinical studies, EPZ015666 demonstrated robust anti-proliferative activity in various cancer models, particularly in mantle cell lymphoma (MCL).[2] Treatment of MCL cell lines with EPZ015666 led to the inhibition of symmetric dimethylation of SmD3, a core component of the spliceosome, and induced cell death with IC50 values in the nanomolar range.[2][4] In vivo studies using MCL xenograft models showed that oral administration of EPZ015666 resulted in dose-dependent tumor growth inhibition.[2][5] The anti-tumor activity of EPZ015666 has also been demonstrated in models of HTLV-1-transformed T-cell lines.[6][7][8]
Quantitative Preclinical Data for EPZ015666
| Parameter | Value | Model System | Reference |
| Biochemical Potency (IC50) | 22 nM | PRMT5 enzymatic assay | [2][4] |
| Cellular Potency (IC50) | 96 - 904 nM | Proliferation of MCL cell lines (Z-138, Granta-519, Maver-1, Mino, Jeko-1) | [5] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition | MCL xenograft models (Z-138, Maver-1) | [2][5] |
| Mouse Pharmacokinetics | Moderate to high plasma clearance, wide range of oral bioavailability | Mouse models | [3] |
The Evolving Landscape of PRMT5 Inhibitors in Clinical Development
Building on the foundation laid by EPZ015666, a new generation of PRMT5 inhibitors has entered clinical trials, each with distinct properties and targeting strategies.
Table of PRMT5 Inhibitors in Clinical Development:
| Compound | Mechanism of Action | Key Clinical Trial Findings | Reference |
| GSK3326595 (Pemrametostat) | Substrate-competitive, SAM-cooperative | Partial responses observed in adenoid cystic carcinoma.[9] | [9][10] |
| JNJ-64619178 | SAM mimetic/competitive | Objective response rate (ORR) of 5.6% in a broad patient population; 11.5% ORR in adenoid cystic carcinoma.[10] | [9][10] |
| PRT811 | Potent and selective PRMT5 inhibitor | Durable complete response reported in a patient with IDH1-mutant glioblastoma multiforme.[9] | [9][10] |
| MRTX1719 | MTA-cooperative inhibitor | Phase 1/2 trial (NCT05245500) ongoing in MTAP-deleted advanced/metastatic solid tumors.[11] | [11][12] |
| AZD3470 | PRMT5 inhibitor | Active clinical trials in MTAP-deficient solid tumors and relapsed/refractory hematologic malignancies. | [13] |
Key Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 exerts its oncogenic functions through the methylation of a wide array of histone and non-histone proteins, thereby influencing multiple signaling pathways critical for cancer cell survival and proliferation.
Caption: PRMT5 signaling pathways and the impact of its inhibition.
PRMT5 inhibition disrupts these pathways, leading to anti-tumor effects. For instance, by inhibiting the methylation of spliceosomal proteins, PRMT5 inhibitors can induce widespread changes in RNA splicing, which can be detrimental to cancer cells.[10] Furthermore, inhibition of PRMT5 can impair the DNA damage response, potentially sensitizing cancer cells to DNA-damaging agents.[12] The downregulation of PRMT5 target genes like FGFR3 and eIF4E can also block critical survival pathways such as PI3K/AKT/mTOR and ERK signaling.[1][14][15]
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay
This assay is fundamental for determining the direct inhibitory activity of a compound against the PRMT5 enzyme.
Principle: The assay measures the transfer of a tritiated methyl group from S-adenosyl-l-[methyl-3H]methionine (SAM) to a histone H4 peptide substrate. The amount of incorporated radioactivity is proportional to the enzyme activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (e.g., H4 1-15)
-
S-adenosyl-l-[methyl-3H]methionine
-
Test compound
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding radiolabeled SAM.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated radiolabeled SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value, representing the concentration of the inhibitor required to reduce PRMT5 activity by 50%.[16]
Caption: Workflow for a biochemical PRMT5 enzymatic assay.
Cell Viability Assay
This assay assesses the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.
Principle: The metabolic activity of viable cells, which is proportional to the number of living cells, is measured using a colorimetric or luminescent reagent.
Materials:
-
Cancer cell line of interest (e.g., Z-138)
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the EC50 value, which is the concentration of the compound that reduces cell viability by 50%.[17]
Western Blot for Symmetric Dimethylarginine (SDMA)
This assay provides a measure of in-cell target engagement by quantifying the levels of SDMA, a direct product of PRMT5 activity.
Principle: Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for the SDMA mark.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membrane (e.g., PVDF)
-
Blocking buffer
-
Primary antibody (anti-SDMA)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-SDMA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of SDMA.[17][18]
Caption: Workflow for Western Blot analysis of SDMA levels.
Conclusion
The discovery of EPZ015666 was a landmark achievement in the field of epigenetics and cancer therapy, providing a powerful tool to probe the function of PRMT5 and a promising lead for clinical development. The subsequent emergence of a diverse pipeline of PRMT5 inhibitors, including those with novel mechanisms of action like MTA-cooperativity, underscores the significant therapeutic potential of targeting this enzyme. As our understanding of the intricate roles of PRMT5 in cancer biology continues to grow, so too will the opportunities to develop more effective and selective therapies for a range of malignancies. The ongoing clinical trials will be crucial in defining the ultimate role of PRMT5 inhibitors in the oncologist's armamentarium.
References
- 1. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 8. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Facebook [cancer.gov]
- 14. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Preclinical pharmacology of Tazemetostat (EPZ-6438)
An In-depth Technical Guide to the Preclinical Pharmacology of Tazemetostat (B611178) (EPZ-6438)
Introduction
Tazemetostat, also known as EPZ-6438, is a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1] Dysregulation and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various malignancies, including non-Hodgkin lymphoma (NHL) and certain solid tumors.[1][3] Tazemetostat was developed to target this oncogenic dependency, and its preclinical profile demonstrates potent and selective inhibition of both wild-type and mutant forms of EZH2, leading to significant antitumor activity in a variety of cancer models.[1][3][4] This guide provides a comprehensive overview of the preclinical pharmacology of Tazemetostat, detailing its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its evaluation.
Mechanism of Action
Tazemetostat is a potent and highly selective inhibitor of EZH2.[1] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket of EZH2 and preventing the transfer of a methyl group to its histone H3 substrate.[1][2][5] This inhibition is effective against both wild-type EZH2 and various gain-of-function mutant forms often found in lymphomas.[1] The direct consequence of EZH2 inhibition is a global reduction in the levels of H3K27 mono-, di-, and trimethylation (H3K27me1/2/3).[6][7] The decrease in the H3K27me3 repressive mark leads to the de-repression of PRC2 target genes, including tumor suppressor genes, which in turn can induce cell cycle arrest, cellular differentiation, and apoptosis in cancer cells dependent on EZH2 activity.[2][5][8]
References
- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 3. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
EPZ0025654: A Technical Guide to a Potent and Selective Chemical Probe for CARM1 (PRMT4) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ0025654 has been identified as a potent and highly selective chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). Contrary to potential initial mischaracterizations, this compound is not an inhibitor of EZH2. This guide provides a comprehensive overview of this compound, its biochemical and cellular activity, selectivity profile, and its utility in interrogating CARM1 function in various biological contexts.
CARM1 is a crucial enzyme that catalyzes the methylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a significant role in the regulation of gene transcription, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in various diseases, including cancer. This compound serves as a valuable tool for elucidating the precise roles of CARM1 in health and disease.
Data Presentation
Biochemical and Cellular Potency of this compound
| Compound Name | Target | Biochemical IC50 (nM) | Cellular Assay | Cellular EC50 (nM) | Cell Line |
| This compound | CARM1 | 3 | - | - | - |
Selectivity Profile of this compound
The selectivity of a chemical probe is paramount to ensure that observed biological effects are attributable to the intended target. While specific quantitative data for a broad panel of methyltransferases is not publicly detailed for this compound, its high potency for CARM1 suggests a favorable selectivity profile. For comparison, the selectivity of representative EZH2 inhibitors against other methyltransferases is presented to highlight the importance of such characterization.
| Compound | Target | EZH1 (IC50 nM) | Other Methyltransferases (Fold Selectivity) |
| GSK926 (EZH2 Inhibitor) | EZH2 | - | >1000-fold vs. most other MTs; 125-fold vs. EZH1[1] |
| GSK343 (EZH2 Inhibitor) | EZH2 | - | >1000-fold vs. most other MTs; 60-fold vs. EZH1[1] |
Researchers using this compound are strongly encouraged to perform their own selectivity profiling against a panel of PRMTs and other methyltransferases to confidently attribute its effects to CARM1 inhibition.
Mechanism of Action
This compound acts as a potent inhibitor of the methyltransferase activity of CARM1. It is predicted to be competitive with the cofactor S-adenosyl-L-methionine (SAM), the universal methyl donor for methylation reactions. By binding to the SAM-binding pocket of CARM1, this compound prevents the transfer of a methyl group to arginine residues on substrate proteins.
Signaling Pathways
CARM1 is involved in the regulation of several critical signaling pathways, primarily through its role as a transcriptional coactivator. Inhibition of CARM1 by this compound can be expected to modulate these pathways.
CARM1-Mediated Transcriptional Activation
Caption: CARM1-mediated transcriptional activation and its inhibition by this compound.
Experimental Protocols
Detailed and validated experimental protocols are essential for the robust use of chemical probes. The following are generalized protocols that can be adapted for the characterization of this compound.
Biochemical Assay: CARM1 Enzyme Inhibition Assay (Radiometric)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[³H]-methionine (³H-SAM) to a histone H3 peptide substrate by CARM1.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[³H]-methionine (³H-SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curve
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT)
-
This compound
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.
-
In a microplate, add Assay Buffer, this compound dilutions, and CARM1 enzyme.
-
Initiate the reaction by adding a mixture of the histone H3 peptide and ³H-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold SAH.
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Asymmetric Di-Methyl Arginine (ADMA)
This assay measures the ability of this compound to inhibit CARM1-mediated arginine methylation in a cellular context by detecting changes in the levels of asymmetrically di-methylated arginine on target proteins.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known CARM1 activity)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ADMA (asymmetric di-methyl arginine), anti-CARM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-CARM1 and loading control antibodies to confirm target engagement and equal protein loading.
-
Quantify the band intensities to determine the dose-dependent reduction in ADMA levels.
Experimental Workflow
Caption: A typical workflow for characterizing the activity of this compound.
Conclusion
This compound is a valuable chemical probe for the investigation of CARM1 function. Its high potency and selectivity make it a powerful tool for dissecting the roles of this important arginine methyltransferase in various physiological and pathological processes. As with any chemical probe, careful experimental design, including the use of appropriate controls and orthogonal assays, is crucial for generating robust and reliable data. This guide provides a foundational resource for researchers embarking on studies utilizing this compound to explore the biology of CARM1.
References
The Epigenetic Landscape Remodeled: A Technical Guide to the Effects of EPZ0025654
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epigenetic effects of EPZ0025654, a first-in-class small-molecule inhibitor of the histone methyltransferase DOT1L. Herein, we delve into the core mechanism of action, downstream cellular consequences, and detailed experimental methodologies to investigate its activity, particularly in the context of Mixed Lineage Leukemia (MLL)-rearranged cancers.
Introduction: Targeting a Key Epigenetic Driver in MLL-Rearranged Leukemia
Mixed Lineage Leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene. These translocations result in the formation of oncogenic fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to chromatin. This mislocalization of DOT1L leads to the hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79) at the target genes of the MLL fusion protein, including the critical leukemogenic genes HOXA9 and MEIS1.[1][2] This altered epigenetic signature drives a persistent pro-leukemic gene expression program. This compound (also known as Pinometostat) was developed as a potent and selective inhibitor of DOT1L to reverse this aberrant epigenetic state and induce selective killing of MLL-rearranged leukemia cells.[3][4]
Mechanism of Action: Competitive Inhibition of DOT1L
This compound functions as an S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L. By occupying the SAM binding pocket of the enzyme, this compound prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3. This leads to a global reduction in H3K79 methylation levels, with a profound impact on the expression of genes regulated by MLL-fusion proteins.[3]
Quantitative Data Presentation
The potency of this compound has been evaluated in various biochemical and cellular assays. The following table summarizes key quantitative data for this compound and the related compound EPZ004777.
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| This compound (Pinometostat) | DOT1L | Biochemical Ki | 80 pM | - | [3] |
| DOT1L | Cellular IC50 (H3K79me2) | 3 nM | HeLa | [5] | |
| Proliferation | Cellular IC50 | MLL-rearranged lines are more sensitive | Various | [6] | |
| EPZ004777 | DOT1L | Biochemical IC50 | 0.4 nM | - | [5] |
| DOT1L | Cellular IC50 (H3K79me2) | 300 nM | HeLa | [2] | |
| Proliferation | Antiproliferative Activity | Selective for MLL-rearranged cells | MV4-11, MOLM-13 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the epigenetic effects of this compound.
Cell Viability and Proliferation Assay
This assay determines the effect of this compound on the growth and viability of leukemia cell lines.
Protocol:
-
Cell Seeding: Plate leukemia cells (e.g., MV4-11, MOLM-13 for MLL-rearranged, and Jurkat as a negative control) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.
-
Compound Treatment: Add this compound at a range of concentrations (e.g., 0.001 to 10 µM) to the cell cultures. Include a DMSO-treated control.
-
Incubation: Incubate the cells for an extended period, typically 7-14 days, as the anti-proliferative effects of DOT1L inhibitors can be delayed.[8] Refresh the media with the compound every 3-4 days.
-
Viability Assessment: At desired time points, assess cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells and plot the dose-response curves to determine the IC50 values.
Western Blot Analysis of H3K79 Methylation
This protocol details the detection of H3K79 dimethylation (H3K79me2) levels following treatment with this compound.
Protocol:
-
Cell Treatment: Treat MLL-rearranged cells (e.g., MOLM-13) with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 48-96 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using a standard acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam ab3594, 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the changes in H3K79 methylation at specific gene loci following treatment with this compound.
References
- 1. pnas.org [pnas.org]
- 2. Identification and characterization of Hoxa9 binding sites in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic targeting of MLL degradation pathways in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. mdpi.com [mdpi.com]
- 9. interpriseusa.com [interpriseusa.com]
Unveiling Target Engagement of EPZ0025654: A Technical Guide to Biomarker Discovery and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the target engagement biomarkers for EPZ0025654, a potent and selective inhibitor of the histone methyltransferase EZH2. Understanding how to measure and interpret these biomarkers is critical for the preclinical and clinical development of this class of epigenetic modifiers. This document outlines the core mechanism of action, presents key quantitative data, details experimental methodologies, and provides visual representations of the associated biological pathways and workflows.
Core Mechanism of Action: Inhibition of EZH2-mediated Histone Methylation
This compound is an S-adenosyl-L-methionine (SAM) competitive inhibitor of Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2's primary role is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] By competing with the cofactor SAM, this compound and its analogues block the methyltransferase activity of EZH2, leading to a global decrease in H3K27me3 levels. This, in turn, results in the de-repression of target genes, including tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.[1][3]
Quantitative Assessment of Target Engagement
The potency and efficacy of EZH2 inhibitors are determined through various in vitro and in vivo assays. The following table summarizes key quantitative data for Tazemetostat (EPZ-6438), a close analogue of this compound, which is expected to have a similar pharmacological profile.
| Parameter | Value | Assay Type | Cell/Enzyme Type | Reference |
| IC50 | 2-38 nM | Enzymatic Assay | Wild-type and mutant EZH2 | [1] |
| Selectivity | >35-fold vs EZH1 | Enzymatic Assay | Recombinant enzymes | [1] |
| Selectivity | >4,500-fold vs 14 other HMTs | Enzymatic Assay | Recombinant enzymes | [1] |
Pharmacodynamic Biomarkers of this compound Activity
The primary and downstream pharmacodynamic (PD) biomarkers are crucial for demonstrating target engagement and elucidating the biological response to this compound treatment in both preclinical models and clinical settings.
Primary Biomarker: Reduction in Global H3K27me3
The most direct and reliable biomarker of this compound target engagement is the reduction of global H3K27me3 levels in both tumor and surrogate tissues. A dose-dependent reduction in H3K27me3 has been observed in preclinical and clinical studies of EZH2 inhibitors.[4] For instance, in a clinical study of the EZH2 inhibitor mevrometostat, a significant reduction in H3K27me3 was observed in peripheral granulocytes and paired tumor biopsies.[4]
Downstream Biomarkers: Gene Expression Changes
Inhibition of EZH2 and the subsequent decrease in H3K27me3 lead to the reactivation of silenced genes. The expression levels of these downstream genes serve as valuable PD biomarkers.
| Biomarker Type | Genes | Change upon Treatment | Biological Role | Reference |
| Upregulated Genes | BMP7, CPAMD8, EYA4, FHL1, IGFBP3, NOV | Increased expression | Tumor suppression | [4] |
| Downregulated Genes | AURKA, CDK1, FOXM1, RAD54L, TOP2A, TYMS | Decreased expression | Cell cycle progression, proliferation | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of target engagement biomarkers.
Quantification of Global H3K27me3 by ELISA
This protocol is based on commercially available ELISA kits, such as the EpiQuik™ Global Tri-Methyl Histone H3K27 Quantification Kit.
1. Histone Extraction:
-
Harvest cells or tissues and perform nuclear extraction using a commercial kit or standard biochemical fractionation protocols.
-
Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
2. ELISA Procedure:
-
Add 1 µg of histone extracts to the wells of the antibody-coated microplate.
-
Incubate for 90 minutes at 37°C to allow for the binding of H3K27me3 to the capture antibody.
-
Wash the wells three times with the provided wash buffer.
-
Add the detection antibody and incubate for 60 minutes at room temperature.
-
Wash the wells again as described above.
-
Add the developing solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using the provided methylated histone standard.
-
Calculate the amount of H3K27me3 in the samples by interpolating from the standard curve.
-
Normalize the H3K27me3 amount to the total amount of histone H3, which can be measured in parallel using a histone H3-specific ELISA.
Gene Expression Analysis by RT-qPCR
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
2. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., BMP7, AURKA) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Visualizing Pathways and Workflows
Graphical representations are provided to illustrate the key biological processes and experimental procedures.
Caption: Mechanism of EZH2 inhibition by this compound.
Caption: Experimental workflow for biomarker analysis.
Caption: Biomarker cascade leading to clinical efficacy.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
Methodological & Application
EPZ0025654: In Vitro Cell Culture Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ0025654 is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like). DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), an epigenetic modification associated with active gene transcription. In certain cancers, particularly those with mixed-lineage leukemia (MLL) gene rearrangements, aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9 and MEIS1. By inhibiting DOT1L, this compound and its analogs (e.g., EPZ004777 and Pinometostat/EPZ-5676) lead to a reduction in H3K79 methylation, suppression of target gene expression, and subsequent selective killing of MLL-rearranged cancer cells.[1][2][3] This document provides detailed protocols for in vitro cell culture experiments to evaluate the efficacy of this compound.
Signaling Pathway
DOT1L, the target of this compound, is a histone methyltransferase that plays a crucial role in transcriptional regulation. In MLL-rearranged leukemias, the fusion protein aberrantly recruits DOT1L to chromatin, leading to increased H3K79 methylation and the transcription of oncogenes. This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of DOT1L, preventing the transfer of a methyl group to H3K79. This leads to the suppression of leukemogenic gene expression and induces cell cycle arrest and apoptosis in susceptible cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its analogs on various cancer cell lines. It is important to note that the anti-proliferative effects of DOT1L inhibitors are often delayed, with significant cell death observed after several days of continuous exposure.[1][4]
Table 1: In Vitro Cell Proliferation Inhibition (IC50/EC50)
| Compound | Cell Line | MLL Status | Assay Duration (days) | IC50/EC50 (nM) | Reference |
| Pinometostat (EPZ-5676) | MV4-11 | MLL-AF4 | 14 | 3.5 | [2][4] |
| Pinometostat (EPZ-5676) | MV4-11 | MLL-AF4 | 14 | 9 | [5] |
| Pinometostat (EPZ-5676) | MOLM-13 | MLL-AF9 | 8 | <1000 | [6] |
| Pinometostat (EPZ-5676) | NOMO-1 | MLL-AF9 | 8 | <1000 | [6] |
| Pinometostat (EPZ-5676) | KOPN-8 | MLL-ENL | 14 | 71 | [7] |
| Pinometostat (EPZ-5676) | U-937 | No MLL-r | 8 | No effect | [6] |
| Pinometostat (EPZ-5676) | HL-60 | No MLL-r | 8 | No effect | [6] |
| EPZ004777 | MV4-11 | MLL-AF4 | Not Specified | 4 | [8] |
| EPZ004777 | MOLM-13 | MLL-AF9 | Not Specified | 4 | [8] |
| EPZ004777 | THP1 | MLL-AF9 | Not Specified | 4 | [8] |
| EPZ004777 | Jurkat | No MLL-r | Up to 18 | No effect | [9][10] |
Table 2: Cellular H3K79me2 Inhibition
| Compound | Cell Line | Assay Duration (hours) | IC50 (nM) | Reference |
| Pinometostat (EPZ-5676) | MV4-11 | 96 | 2.6 | [5] |
| Pinometostat (EPZ-5676) | MV4-11 | Not Specified | 3 | [1] |
| Pinometostat (EPZ-5676) | HL-60 | Not Specified | 5 | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
Experimental Workflow
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of Tazemetostat for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Tazemetostat (B611178) (Tazverik®), a potent and selective inhibitor of the histone methyltransferase EZH2, for use in cancer cell line research. This document includes a summary of effective concentrations across various cancer types, detailed experimental protocols, and diagrams of the relevant biological pathways and workflows.
Introduction to Tazemetostat
Tazemetostat is an orally bioavailable small molecule that selectively inhibits the S-adenosyl methionine (SAM)-competitive inhibitor of both wild-type and mutated forms of the Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[2][3] In many cancers, EZH2 is overexpressed or mutated, contributing to tumor cell proliferation. By inhibiting EZH2, Tazemetostat leads to a decrease in H3K27 trimethylation (H3K27me3), which in turn alters gene expression to suppress cancer cell growth.[2]
Mechanism of Action
Tazemetostat functions by competitively binding to the SAM-binding pocket of EZH2, thereby preventing the methylation of H3K27.[4] This inhibition of EZH2's methyltransferase activity reverses the PRC2-mediated silencing of tumor suppressor genes, which can lead to cell cycle arrest and apoptosis in cancer cells.[2][5] The sensitivity of cancer cell lines to Tazemetostat can be influenced by their EZH2 mutation status, with cell lines harboring activating EZH2 mutations often exhibiting greater sensitivity.[6][7] However, Tazemetostat has also demonstrated efficacy in cell lines with wild-type EZH2.[7]
Optimal Concentration of Tazemetostat in Cancer Cell Lines
The optimal concentration of Tazemetostat is highly dependent on the specific cancer cell line and the experimental endpoint. The half-maximal inhibitory concentration (IC50) is a common metric for determining the effective concentration of a drug. The following table summarizes reported IC50 values for Tazemetostat in various cancer cell lines.
| Cancer Type | Cell Line | EZH2 Status | IC50 (11-14 day proliferation assay) | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | KARPAS-422 | Mutant | ~10 nM | [6] |
| Pfeiffer | Mutant | ~1 nM | [6] | |
| SU-DHL-6 | Mutant | ~10 nM | [6] | |
| SU-DHL-10 | Mutant | ~10 nM | [6] | |
| WSU-DLCL2 | Mutant | ~1 nM | [6] | |
| SU-DHL-5 | Wild-Type | ~1 µM | [6] | |
| Farage | Wild-Type | ~1 µM | [6] | |
| OCI-LY19 | Wild-Type | ~10 µM | [6] | |
| Toledo | Wild-Type | >10 µM | [6] | |
| Synovial Sarcoma | Fuji | N/A | 0.15 µmol/L | [8] |
| HS-SY-II | N/A | 0.52 µmol/L | [8] | |
| SW982 | N/A | > 10 µmol/L | [8] | |
| Malignant Rhabdoid Tumor (MRT) | G401 | SMARCB1-del | 32 nM - 1000 nM | [9] |
| Biliary Tract Cancer | KKU-055 | N/A | Effects at high µM range | [10] |
| NOZ | N/A | Effects at high µM range | [10] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Tazemetostat and a typical experimental workflow for determining its optimal concentration.
References
- 1. Tazemetostat - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 3. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 10. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPZ0025654 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of EPZ0025654, a potent and selective inhibitor of the histone methyltransferase DOT1L, in various in vitro experimental settings. The information is intended to guide researchers in accurately preparing and utilizing this compound for studies in cancer biology and epigenetics.
Introduction to this compound
This compound is a small molecule inhibitor targeting DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole known enzyme responsible for histone H3 lysine (B10760008) 79 (H3K79) methylation. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression and promoting cancer cell proliferation and survival. This compound and its analogs, such as EPZ004777 and EPZ5676 (Pinometostat), function by competitively inhibiting the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing H3K79 methylation.
Solubility of this compound and Analogs
Proper solubilization is critical for the accurate and effective use of this compound in in vitro assays. Based on data from its close structural analogs, this compound is expected to have high solubility in dimethyl sulfoxide (B87167) (DMSO) and good solubility in ethanol, with poor solubility in aqueous solutions.
Table 1: Solubility of DOT1L Inhibitors
| Compound | Solvent | Solubility | Notes |
| EPZ004777 | DMSO | ≥27 mg/mL (>10 mM)[1] | Warming to 37°C and sonication can aid dissolution.[1][2] |
| Ethanol | ≥94.6 mg/mL[1] | Sonication is recommended. | |
| Water | Insoluble[1] | ||
| EPZ5676 (Pinometostat) | DMSO | ≥28.15 mg/mL[3] | Warming to 37°C and sonication can aid dissolution.[3] |
| Ethanol | ≥50.3 mg/mL[3] | Sonication is recommended. | |
| Water | Insoluble[3] | ||
| SGC0946 | DMSO | 10 mg/mL[4] | |
| Ethanol | 10 mg/mL[4] | ||
| Ethanol:PBS (1:4) | 0.2 mg/mL[4] |
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Bring the vial of this compound and anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
To aid dissolution, the vial can be gently warmed at 37°C for 10-15 minutes and/or sonicated in an ultrasonic bath for a few minutes.[1][2][3]
-
Visually inspect the solution to ensure the compound has completely dissolved.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. For optimal results, it is advisable to use freshly prepared solutions.[1][2]
Experimental Protocols
The following are example protocols for common in vitro assays using DOT1L inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability/Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines, particularly those with MLL rearrangements.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)[1][5]
-
Non-MLL-rearranged control cell lines (e.g., SKM-1)[5]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced toxicity.[2]
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for an extended period, typically 7 to 14 days, as the anti-proliferative effects of DOT1L inhibitors can be delayed.[6][7]
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of H3K79 Methylation
This protocol allows for the detection of changes in the levels of H3K79 methylation upon treatment with this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
Histone extraction buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound or vehicle control for 48-96 hours.
-
Harvest the cells and extract histones using a suitable histone extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K79me2 levels.
Visualizations
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DOT1L inhibitor EPZ-5676 displays synergistic antiproliferative activity in combination with standard of care drugs and hypomethylating agents in MLL-rearranged leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preparation of EPZ0025654 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of EPZ0025654 using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound is a potent and selective inhibitor of the protein methyltransferase CARM1 (Coactivator-Associated Arginine Methyltransferase 1). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in drug discovery and related research fields.
Compound and Solvent Data
A summary of the key quantitative data for this compound and the solvent DMSO is provided in the table below for easy reference.
| Parameter | Value | Source |
| This compound | ||
| Molecular Weight | 577.086 g/mol | [1][2] |
| Recommended Solvent | DMSO | N/A |
| Dimethyl Sulfoxide (DMSO) | ||
| Molecular Formula | (CH₃)₂SO | [3] |
| Molar Mass | 78.13 g/mol | [3] |
| Density | 1.10 g/mL | N/A |
| Purity | ≥99.5% (Anhydrous or Molecular Biology Grade Recommended) | [4][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various cellular and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous or Molecular Biology Grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes (sterile, nuclease-free)
-
Pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 577.086 g/mol x 0.001 L = 5.77 mg
-
Weighing: Carefully weigh out 5.77 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution from 5.77 mg of powder, this will be 1 mL.
-
Cap the tube securely and vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Stability of this compound in DMSO:
-
-80°C: Stable for up to 6 months.[1]
-
-20°C: Stable for at least 2 years.[2]
-
4°C: Stable for up to 2 weeks.[1]
Diagrams
Caption: Workflow for the preparation and storage of this compound stock solution.
Caption: Inhibition of CARM1-mediated protein methylation by this compound.
References
Application Notes and Protocols: Determining EPZ0025654 Dosage for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal dosage of the investigational compound EPZ0025654 for in vivo efficacy studies using mouse xenograft models. As specific preclinical data for this compound is not publicly available, this document outlines a generalized, robust methodology for establishing a safe and effective dosing regimen for a novel therapeutic agent in a preclinical setting. The protocols described herein cover essential preliminary in vitro assessments, maximum tolerated dose (MTD) studies, and subsequent tumor growth inhibition experiments. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate experimental planning and execution.
Introduction
Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They serve as a critical in vivo platform to evaluate the anti-tumor efficacy of novel therapeutic agents before their progression into clinical trials. A key determinant for the success and reproducibility of such studies is the selection of an appropriate dosage and treatment schedule. An inadequate dose may fail to demonstrate efficacy, while an excessively high dose can lead to toxicity and confounding results.
This document provides a systematic approach to determine the optimal dosage of a novel compound, exemplified by this compound, for mouse xenograft studies. The protocols are designed to guide researchers through the necessary steps, from initial in vitro characterization to in vivo dose-finding and efficacy assessment.
Preliminary In Vitro Characterization
Prior to in vivo studies, it is essential to characterize the activity of this compound in vitro to establish a rationale for its use and to inform the dose range for in vivo experiments.
Cell Line Proliferation Assay
Objective: To determine the concentration of this compound that inhibits the growth of the cancer cell line of interest by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium and treat the cells for a period of 72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Table 1: Example In Vitro IC50 Data for this compound
| Cell Line | Histology | IC50 (nM) |
| Cell Line A | Non-Small Cell Lung Cancer | 50 |
| Cell Line B | Pancreatic Cancer | 120 |
| Cell Line C | Breast Cancer | 85 |
In Vivo Dose-Finding Studies
The primary goal of initial in vivo studies is to determine the Maximum Tolerated Dose (MTD) of this compound. The MTD is defined as the highest dose that can be administered without causing unacceptable toxicity.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing severe adverse effects.
Protocol:
-
Animal Selection: Use a cohort of healthy, non-tumor-bearing immunodeficient mice (e.g., athymic nude or NSG mice).
-
Dose Escalation: Administer escalating doses of this compound to different groups of mice (typically 3-5 mice per group).
-
Administration Route and Schedule: The route of administration (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily, twice daily) should be based on the physicochemical properties of the compound and any available pharmacokinetic data.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered physical appearance. Body weight should be recorded at least three times per week.
-
Endpoint: The study is typically conducted for 14-21 days. The MTD is defined as the highest dose at which no more than 10% of animals exhibit irreversible morbidity or more than 20% body weight loss.
Table 2: Example MTD Study Data for this compound
| Dose Group (mg/kg/day) | Number of Mice | Mean Body Weight Change (%) | Morbidity/Mortality | Clinical Observations |
| Vehicle | 5 | +5.2 | 0/5 | Normal |
| 10 | 5 | +3.1 | 0/5 | Normal |
| 30 | 5 | -4.5 | 0/5 | Mild lethargy |
| 100 | 5 | -18.7 | 1/5 | Significant lethargy, ruffled fur |
| 300 | 5 | -25.3 | 3/5 | Severe lethargy, hunched posture |
Based on this example data, the MTD would be estimated to be around 30-50 mg/kg/day, with further refinement possible.
In Vivo Efficacy Study in a Xenograft Model
Once the MTD is established, an efficacy study can be designed to evaluate the anti-tumor activity of this compound in a mouse xenograft model.
Xenograft Establishment and Treatment
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment groups (typically 8-10 mice per group), including a vehicle control group and one or more this compound treatment groups.
-
Treatment Administration: Administer this compound at doses at and below the MTD (e.g., MTD, MTD/2, MTD/4) according to the predetermined schedule.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration. At the endpoint, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Table 3: Example Tumor Growth Inhibition Data for this compound
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Endpoint (mm³) | Percent Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | - | 1850 ± 250 | - | +4.5 |
| This compound | 10 | 1250 ± 180 | 32.4% | +2.1 |
| This compound | 25 | 780 ± 150 | 57.8% | -3.8 |
| This compound | 50 | 450 ± 110 | 75.7% | -12.5 |
Visualizations
Experimental Workflow
Caption: General workflow for preclinical dose-finding and efficacy studies.
Decision Tree for Dose Selection
Caption: Decision tree for selecting doses for in vivo studies.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway targeted by this compound.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for determining the optimal dosage of a novel investigational compound, such as this compound, for mouse xenograft studies. By systematically conducting in vitro characterization, MTD studies, and efficacy experiments, researchers can establish a robust dosing regimen that maximizes the potential for observing a therapeutic effect while minimizing toxicity. This methodical approach is critical for generating reliable and translatable preclinical data to support the further development of new anti-cancer agents.
Application Notes and Protocols: Tazemetostat and PI3K Inhibitor Combination Therapy
Introduction
Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, and the Phosphoinositide 3-kinase (PI3K) signaling pathway are critical regulators of cell proliferation, survival, and differentiation.[1] In many cancers, including various lymphomas and solid tumors, these pathways are frequently dysregulated.[2][3] Tazemetostat (B611178), a selective EZH2 inhibitor, has demonstrated clinical efficacy, particularly in lymphomas with EZH2 mutations.[4][5] PI3K inhibitors have also shown broad anti-tumor activity.[1] A compelling rationale for combining tazemetostat with PI3K inhibitors stems from preclinical evidence indicating that activation of the PI3K/AKT/mTOR pathway can be a mechanism of resistance to EZH2 inhibition.[1][6] Preclinical studies have demonstrated synergistic anti-tumor effects when these two classes of drugs are combined, leading to ongoing clinical investigations.[3][6][7]
These application notes provide a summary of preclinical and clinical data, key signaling pathway interactions, and detailed protocols for researchers investigating the combination of tazemetostat and PI3K inhibitors.
Quantitative Data Summary
The following tables summarize the efficacy of tazemetostat and PI3K inhibitors as single agents and in combination, from preclinical models to clinical trials.
Table 1: Preclinical In Vitro Anti-proliferative Activity (IC50)
| Compound | Target | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|---|
| Tazemetostat | EZH2 (WT & Mutant) | Various Lymphoma Lines | 2-38 (Mutant), >1000 (WT) | [8] |
| Amdizalisib | PI3Kδ | SU-DHL-6 | Not Specified | [1] |
| Buparlisib | pan-PI3K | VL51 (CLL) | ~100-1000 | [1] |
| Copanlisib | pan-PI3K | VL51 (CLL) | ~1-10 | [1] |
| ZSTK474 | pan-PI3K | Jurkat (T-ALL) | ~100-1000 | [1] |
| BKM-120 | pan-PI3K | Jurkat (T-ALL) | ~100-1000 | [1] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions used.[1]
Table 2: Preclinical In Vivo Efficacy (Xenograft Models)
| Treatment | Dose & Schedule | Lymphoma Model | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| Tazemetostat | 500 mg/kg, BID | SU-DHL-6 | -7.6% (Tumor Regression) | [1] |
| Amdizalisib (PI3Kδ inhibitor) | Not Specified | SU-DHL-6 | 60.9% | [1] |
| Tazemetostat + Zanubrutinib (BTK Inhibitor) | Not Specified | Mino (MCL) | Significant prolongation in time to tumor growth vs single agents | [9] |
Note: While not a PI3K inhibitor, the combination study with a BTK inhibitor (downstream of PI3K in B-cell signaling) further supports pathway-targeted combinations.[10]
Table 3: Clinical Efficacy of Tazemetostat + Amdizalisib in Relapsed/Refractory (R/R) Lymphomas
| Amdizalisib Dose Cohort | Tazemetostat Dose | N (Evaluable) | Disease Types | Objective Response Rate (ORR) | Reference |
|---|---|---|---|---|---|
| 20 mg QD | 800 mg BID | 9 | FL, DLBCL, PTCL, MZL | 77.8% (7 PRs) | [7] |
| 30 mg QD | 800 mg BID | 9 | FL, DLBCL, PTCL | 55.6% (5 PRs) | [7] |
Data from a Phase IIa study. PR: Partial Response; FL: Follicular Lymphoma; DLBCL: Diffuse Large B-cell Lymphoma; PTCL: Peripheral T-cell Lymphoma; MZL: Marginal Zone Lymphoma. The Recommended Phase IIb Dose (RP2D) was determined to be Amdizalisib 20mg QD with Tazemetostat 800mg BID.[7]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathways and a typical experimental workflow for evaluating the combination therapy.
Caption: Interaction between the EZH2 and PI3K/AKT/mTOR signaling pathways.
Caption: Preclinical to clinical workflow for combination therapy development.
Detailed Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol describes how to assess the synergistic anti-proliferative effects of tazemetostat and a PI3K inhibitor using a luminescence-based assay like CellTiter-Glo®.
1. Materials:
-
Selected cancer cell lines (e.g., DLBCL lines like SU-DHL-6)[1]
-
Complete cell culture medium
-
Tazemetostat and PI3K inhibitor of choice
-
DMSO (for drug dissolution)
-
White, clear-bottom 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
2. Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of medium.
-
Incubate for 24 hours to allow cells to stabilize.[1]
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of tazemetostat and the PI3K inhibitor in DMSO.
-
Create a dose-response matrix. Serially dilute each drug individually and then prepare combinations at fixed ratios or across a full matrix.
-
Add 10 µL of the drug dilutions (or DMSO as vehicle control) to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe anti-proliferative effects, typically 72 to 120 hours.[1]
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls (representing 100% viability).
-
Calculate IC50 values for each single agent using non-linear regression.
-
Determine synergy using a suitable model, such as the Bliss Independence model or the Chou-Talalay method (calculating Combination Index, CI). A CI < 1 indicates synergy.
-
Protocol 2: Western Blot Analysis for Pathway Modulation
This protocol is for assessing the pharmacodynamic effects of the drug combination on the EZH2 and PI3K signaling pathways.
1. Materials:
-
Treated cell lysates (from a parallel experiment to Protocol 1)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with tazemetostat, a PI3K inhibitor, the combination, and vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest and lyse cells on ice.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) and load onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of H3K27me3 to total H3 and phospho-AKT to total AKT. Compare the effects of the combination treatment to single agents and the control. A successful combination should show a reduction in both H3K27me3 and p-AKT levels.[6]
-
Protocol 3: In Vivo Xenograft Model for Combination Efficacy
This protocol outlines a subcutaneous xenograft study in immunodeficient mice to evaluate the anti-tumor efficacy of the combination therapy.[11]
1. Materials:
-
Immunodeficient mice (e.g., NSG or SCID)[11]
-
Cancer cell line known to form tumors in vivo
-
Matrigel (optional, can improve tumor take-rate)
-
Tazemetostat and PI3K inhibitor formulations suitable for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation:
-
Harvest cultured cells during their logarithmic growth phase.
-
Resuspend 1 x 10⁶ to 10 x 10⁷ cells in 100-200 µL of sterile PBS or serum-free medium, potentially mixed 1:1 with Matrigel.[11]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor formation.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into four treatment groups: (1) Vehicle, (2) Tazemetostat, (3) PI3K inhibitor, (4) Tazemetostat + PI3K inhibitor.[11]
-
-
Drug Administration:
-
Efficacy Evaluation:
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, collect tumor tissue and plasma at specified time points after the last dose.[11]
-
Analyze tumor tissue for target engagement (e.g., H3K27me3 and p-AKT levels via Western Blot or IHC) and plasma for drug concentration.
-
Protocol 4: Key Aspects of a Phase II Clinical Trial Design
This section summarizes the key methodological components of a clinical trial investigating this combination, based on a published study abstract.[7]
1. Objectives:
-
Primary: To evaluate the safety and efficacy (Objective Response Rate) of the combination therapy in patients with relapsed/refractory lymphomas.[7]
-
Secondary: To assess duration of response, progression-free survival, and pharmacokinetics (PK).[7]
2. Patient Population:
-
Adults with histologically confirmed relapsed or refractory lymphoma (e.g., FL, DLBCL, PTCL).[7]
-
Patients who have received a specified number of prior systemic therapies (e.g., median of 3).[7]
-
Adequate organ function and ECOG performance status (e.g., 0 or 1).[7]
3. Study Design:
-
Open-label, multi-center, Phase IIa/IIb study.
-
Phase IIa (Dose Finding): Enroll patients into different dose cohorts of the PI3K inhibitor (e.g., 20mg and 30mg QD) with a fixed dose of tazemetostat (e.g., 800mg BID) to determine the Recommended Phase IIb Dose (RP2D).[7]
-
Phase IIb (Expansion): Enroll a larger cohort of patients at the RP2D to further evaluate efficacy and safety.
4. Treatment and Assessments:
-
Dosing: Oral administration of both drugs until disease progression or unacceptable toxicity.[7]
-
Safety Monitoring: Evaluate adverse events according to standard criteria (e.g., CTCAE v5.0).[7]
-
Tumor Assessment: Perform tumor assessments (e.g., via CT or PET scans) at baseline and regular intervals (e.g., every 8-12 weeks) according to established response criteria (e.g., LUGANO 2014).[7]
5. Endpoint Analysis:
-
Calculate the Objective Response Rate (ORR), defined as the proportion of patients achieving a complete or partial response.
-
Use Kaplan-Meier methods to analyze time-to-event endpoints like Progression-Free Survival (PFS) and Duration of Response (DOR).
References
- 1. benchchem.com [benchchem.com]
- 2. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Follicular Lymphoma: Background, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 6. EZH2 inhibition confers PIK3CA-driven lung tumors enhanced sensitivity to PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.ehaweb.org [library.ehaweb.org]
- 8. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
Application Notes and Protocols for Utilizing EPZ0025654 in CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling the systematic identification of genes involved in various biological processes, including drug resistance and sensitivity. When combined with small molecule inhibitors, CRISPR-Cas9 screens become a powerful tool for elucidating drug mechanisms of action, identifying synthetic lethal interactions, and discovering novel combination therapies. This document provides detailed application notes and protocols for the use of EPZ0025654, a potent and selective inhibitor of the histone methyltransferase DOT1L, in CRISPR-Cas9 screening.
This compound targets DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine (B10760008) 79 (H3K79).[1] This modification plays a crucial role in transcriptional regulation, DNA damage repair, and cell cycle control.[2][3] Dysregulation of DOT1L activity is implicated in the pathogenesis of various cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, making it an attractive therapeutic target.[1][4] By combining a genome-wide CRISPR-Cas9 knockout screen with this compound treatment, researchers can identify genes whose loss sensitizes cancer cells to DOT1L inhibition, thereby uncovering potential synergistic therapeutic strategies.
Mechanism of Action of this compound (DOT1L Inhibition)
This compound functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for DOT1L's enzymatic activity. This inhibition leads to a global reduction in H3K79 methylation, which in turn alters gene expression profiles. In cancer cells dependent on DOT1L activity, such as those with MLL rearrangements, this disruption of the epigenetic landscape leads to cell cycle arrest, apoptosis, and a reduction in cell proliferation.[1][5] A CRISPR-Cas9 screen in the presence of this compound can identify genes that, when knocked out, either enhance or suppress this cytotoxic effect, revealing pathways that cooperate with or compensate for DOT1L inhibition.
Data Presentation: In Vitro Activity of DOT1L Inhibitors
The following tables summarize the in vitro potency of the well-characterized DOT1L inhibitor EPZ-5676 (Pinometostat), a close analog of this compound, in various cancer cell lines. This data can be used as a reference for determining the optimal concentration of this compound for your CRISPR-Cas9 screen. It is recommended to perform a dose-response curve in the specific cell line of interest to determine the IC50 and optimal screening concentration for this compound.
Table 1: IC50 Values of EPZ-5676 for Inhibition of H3K79 Dimethylation
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |
| MV4-11 | Acute Myeloid Leukemia (MLL-rearranged) | 3.5 | 96 hours | [6] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 9 | 4 days | [7] |
Table 2: IC50 Values of EPZ-5676 for Inhibition of Cell Proliferation
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |
| MV4-11 | Acute Myeloid Leukemia (MLL-rearranged) | 3.5 | 14 days | [1] |
| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | <10 | 14 days | [1] |
| OCI-LY19 | Diffuse Large B-cell Lymphoma (EZH2 wild-type) | >10,000 | 11 days | [7] |
Experimental Protocols
This section provides a detailed protocol for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound.
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the appropriate concentration of this compound for the CRISPR-Cas9 screen. The ideal concentration should inhibit DOT1L activity (measured by H3K79me2 levels) and have a moderate effect on cell proliferation (e.g., IC20-IC30) to allow for the identification of both sensitizing and resistance mutations.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for MLL-rearranged leukemia)
-
This compound (or EPZ-5676 as a reference compound)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)
-
Antibodies for Western blotting: anti-H3K79me2 and anti-total Histone H3
-
Western blotting reagents and equipment
Procedure:
-
Cell Viability Assay (IC50 Determination):
-
Seed cells in 96-well plates at an appropriate density.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat cells with a range of this compound concentrations for a period relevant to the planned screen duration (e.g., 10-14 days), refreshing the medium and drug every 2-3 days.
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's protocol.
-
Calculate the IC50 value for cell proliferation.[8]
-
-
Western Blot for H3K79me2 Inhibition:
-
Seed cells in 6-well plates and treat with a range of this compound concentrations for 72-96 hours.
-
Harvest cells and extract histones.
-
Perform Western blotting using antibodies against H3K79me2 and total Histone H3 (as a loading control).[9]
-
Determine the concentration of this compound that results in significant inhibition of H3K79me2.
-
-
Selection of Screening Concentration:
-
Based on the cell viability and Western blot data, select a concentration of this compound for the screen that results in approximately 20-30% growth inhibition and near-maximal inhibition of H3K79me2. This will create a selective pressure to identify synthetic lethal interactions.
-
Protocol 2: Genome-Wide CRISPR-Cas9 Synthetic Lethality Screen with this compound
Objective: To identify genes whose knockout sensitizes cells to this compound treatment.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction reagent
-
Puromycin or other selection antibiotic
-
This compound at the pre-determined optimal concentration
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform and reagents
Procedure:
-
Lentiviral Library Production:
-
Produce high-titer pooled lentiviral sgRNA library in HEK293T cells using standard protocols.
-
Titer the virus on the Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
-
-
CRISPR Library Transduction and Selection:
-
Transduce the Cas9-expressing cells with the sgRNA library at the determined MOI. A sufficient number of cells should be transduced to achieve at least 300-500x coverage of the library.
-
After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the selected cell population while maintaining library representation.
-
-
CRISPR Screen with this compound:
-
Split the transduced cell population into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with the pre-determined concentration of this compound.
-
Culture the cells for 14-21 days (approximately 10-15 population doublings), maintaining library coverage by passaging a sufficient number of cells.
-
Replenish the medium and this compound/vehicle every 2-3 days.
-
Harvest cell pellets at the beginning (T0) and end of the screen for both control and treated populations.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the harvested cell pellets.
-
Amplify the integrated sgRNA sequences using PCR.
-
Prepare libraries for NGS and sequence the amplified sgRNAs.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use software packages like MAGeCK or BAGEL to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.
-
Perform gene-level analysis to identify candidate synthetic lethal genes.
-
Mandatory Visualizations
Caption: Workflow for a CRISPR-Cas9 synthetic lethality screen with this compound.
Caption: Mechanism of this compound and its application in a synthetic lethality screen.
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pooled phenotypic CRISPR screening enables the identification of synergistic drug combinations for cancer therapy | Revvity [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein [mdpi.com]
- 6. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Western Blot Protocol for H3K27me3 Following EPZ0025654 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is a critical epigenetic mark associated with transcriptional repression. This modification is catalyzed by the methyltransferase EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key therapeutic target. EPZ0025654 (also known as Tazemetostat or EPZ-6438) is a potent and selective small molecule inhibitor of EZH2. By competitively inhibiting EZH2, this compound leads to a global reduction in H3K27me3 levels, subsequently reactivating silenced tumor suppressor genes. This application note provides a detailed protocol for utilizing Western blot analysis to monitor the pharmacodynamic effects of this compound on H3K27me3 levels in cultured cells.
Signaling Pathway and Mechanism of Action
This compound targets the EZH2 enzyme, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to histone H3 at lysine 27. This inhibition leads to a decrease in the repressive H3K27me3 mark, resulting in a more open chromatin state and the potential for re-expression of genes previously silenced by this epigenetic modification.
Caption: Mechanism of this compound action on the EZH2 pathway.
Quantitative Data Summary
Treatment with this compound results in a dose- and time-dependent reduction of H3K27me3 levels in various cancer cell lines. The following table summarizes representative data from studies utilizing Western blot to quantify this effect.
| Cell Line Type | Cell Line(s) | Treatment Conditions | Observed Effect on H3K27me3 Levels |
| Neuroblastoma | IMR32, CHP134, NMB | 72 hours with increasing concentrations of EPZ6438 | Near complete inhibition at concentrations as low as 62.5 nmol/L.[1] |
| Hepatocellular Carcinoma | HUH-7 | 24 hours with 3.3 µM EPZ-6438 | Significant reduction in H3K27me3.[2] |
| Uveal Melanoma | OMM1 | Not specified | Reduction in H3K27me3 expression.[3] |
| Lymphoma | KARPAS-422 | 4 and 8 days with 1.5 µM of a similar EZH2 inhibitor (CPI-360) | Reduced global H3K27me3 levels.[4] |
| Lung Cancer | PC9 | 5 days with 1 µM of a similar EZH2 inhibitor (GSK126) | Reduced global H3K27me3 levels.[4] |
Experimental Workflow
The overall workflow for assessing H3K27me3 levels after this compound treatment involves cell culture and treatment, histone extraction, protein quantification, SDS-PAGE, protein transfer, immunoblotting, and data analysis.
Caption: Western Blot workflow for H3K27me3 analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to measure changes in H3K27me3 levels following this compound treatment.
Cell Culture and this compound Treatment
a. Culture your cell line of interest in the appropriate growth medium and conditions until they reach 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO). The final DMSO concentration should be consistent across all conditions and typically below 0.1%. d. Incubate the cells for the desired time points. A time course of 24, 48, 72, and 96 hours is recommended to observe the depletion of H3K27me3.
Histone Extraction (Acid Extraction Method Recommended)
a. Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). b. Wash the cell pellet twice with ice-cold PBS supplemented with protease inhibitors. c. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, plus protease inhibitors) and incubate on ice for 30 minutes. d. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. e. Discard the supernatant (cytoplasmic fraction). f. Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours or overnight at 4°C. g. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris. h. Transfer the supernatant containing histones to a new tube. i. Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice for at least 1 hour. j. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. k. Wash the histone pellet twice with ice-cold acetone. l. Air-dry the pellet and resuspend in sterile water.
Protein Quantification
a. Determine the protein concentration of the histone extracts using a protein assay compatible with acidic solutions (e.g., BCA assay, with appropriate standards).
SDS-PAGE
a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load 10-20 µg of histone extract per lane on a 15% or 4-20% Tris-Glycine polyacrylamide gel. c. Run the gel until the dye front reaches the bottom.
Protein Transfer
a. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. Due to the small size of histones, ensure the transfer is efficient (e.g., wet transfer at 100V for 60-90 minutes at 4°C). b. Verify successful transfer by staining the membrane with Ponceau S.
Immunoblotting
a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3, typically at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[5] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
Loading Control
a. To ensure equal protein loading, it is crucial to normalize the H3K27me3 signal to a loading control. The membrane should be stripped and re-probed with an antibody against total Histone H3 (typically at a 1:1000 - 1:5000 dilution).[6]
Detection and Analysis
a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the H3K27me3 band intensity to the corresponding total Histone H3 band intensity for each sample. e. Plot the normalized H3K27me3 levels against the concentration of this compound to visualize the dose-dependent effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H3K27me3 Antibody - ChIP Grade (C15200181) | Diagenode [diagenode.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ChIP-seq Analysis of EPZ0025654-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
EPZ0025654, also known as Pinometostat (EPZ-5676), is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). In specific cancers, such as MLL-rearranged (MLLr) leukemias, chromosomal translocations lead to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79), a mark associated with active transcription, driving the expression of leukemogenic genes like HOXA9 and MEIS1. This compound competitively inhibits the S-adenosyl methionine (SAM) binding pocket of DOT1L, leading to a global reduction in H3K79 methylation and subsequent downregulation of target gene expression, thereby inhibiting cancer cell proliferation.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide effects of this compound on H3K79 methylation. This document provides detailed protocols for performing ChIP-seq analysis on cells treated with this compound, along with data presentation and visualization to facilitate the interpretation of results.
Signaling Pathway of DOT1L in MLL-Rearranged Leukemia and Inhibition by this compound
In MLL-rearranged leukemia, the MLL gene is fused to one of over 70 different partner genes, creating an MLL-fusion protein. This fusion protein retains the ability to bind to specific DNA sequences but loses its intrinsic histone methyltransferase activity. Instead, it aberrantly recruits DOT1L, the sole H3K79 methyltransferase. This leads to localized hypermethylation of H3K79 at MLL target genes, promoting their transcription and driving leukemogenesis. This compound acts by inhibiting the catalytic activity of DOT1L, thereby preventing H3K79 methylation and suppressing the oncogenic gene expression program.
Caption: Mechanism of this compound Action in MLL-Rearranged Leukemia.
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
This protocol is optimized for suspension leukemia cell lines such as MOLM-13 (MLL-AF9) and RS4;11 (MLL-AF4).
Materials:
-
Leukemia cell line (e.g., MOLM-13, RS4;11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Pinometostat)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed cells at a density of 5 x 10^5 cells/mL in fresh medium.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM to 1 µM) or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for the desired time period (e.g., 4 to 6 days) to allow for sufficient reduction in H3K79 methylation.
-
Monitor cell viability and count cells daily.
-
Harvest approximately 10-20 million cells per ChIP reaction.
Part 2: Chromatin Immunoprecipitation (ChIP)
Materials:
-
1% Formaldehyde (B43269) in PBS
-
Glycine (B1666218) (1.25 M)
-
Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, with protease inhibitors)
-
Sonication apparatus (e.g., Bioruptor)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
-
Antibody against H3K79me2 (ensure it is ChIP-grade)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
5 M NaCl
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Lysis: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer. Incubate on ice for 10 minutes.
-
Nuclear Lysis: Pellet nuclei, resuspend in Nuclear Lysis Buffer, and incubate on ice for 10 minutes.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
Immunoprecipitation:
-
Clarify the sheared chromatin by centrifugation.
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-H3K79me2 antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
Part 3: Library Preparation and Sequencing
Materials:
-
DNA library preparation kit for Illumina sequencing (e.g., NEBNext Ultra II DNA Library Prep Kit)
-
Agencourt AMPure XP beads
-
Qubit dsDNA HS Assay Kit
-
Bioanalyzer or equivalent for library quality control
Procedure:
-
Quantify the purified ChIP DNA using a Qubit fluorometer.
-
Prepare the sequencing library following the manufacturer's protocol. This typically involves end-repair, A-tailing, and adapter ligation.
-
Perform size selection using AMPure XP beads to select for fragments in the desired size range.
-
Amplify the library by PCR. The number of cycles should be minimized to avoid amplification bias.
-
Purify the amplified library using AMPure XP beads.
-
Assess the quality and quantity of the library using a Bioanalyzer and Qubit.
-
Sequence the library on an Illumina platform (e.g., NovaSeq, HiSeq) to a sufficient depth (e.g., 20-30 million reads per sample).
Part 4: Bioinformatic Analysis
Workflow:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome (e.g., hg38 for human) using an aligner such as BWA or Bowtie2.
-
Peak Calling: Identify regions of enrichment (peaks) in the this compound-treated and vehicle-treated samples relative to their respective input controls using a peak caller like MACS2.
-
Differential Binding Analysis: Compare the peak profiles between the this compound-treated and vehicle-treated samples to identify regions with significantly reduced H3K79me2 enrichment. Tools like DiffBind or MAnorm can be used for this purpose.
-
Data Visualization: Visualize the ChIP-seq signal at specific gene loci using a genome browser like the UCSC Genome Browser or IGV. Generate heatmaps and metaplots to visualize global changes in H3K79me2 levels around genomic features like transcription start sites (TSS).
-
Functional Annotation: Associate the differentially bound regions with nearby genes and perform gene ontology (GO) and pathway analysis to understand the biological processes affected by this compound treatment.
Data Presentation
Quantitative data from ChIP-seq experiments with this compound can be summarized to show the reduction in H3K79me2 levels at specific gene loci or across the genome.
Table 1: Effect of EPZ-5676 on H3K79me2 Levels in MLL-rearranged Leukemia Cells
| Cell Line | Treatment | Concentration | Duration | Target Genes with Reduced H3K79me2 | Fold Change in H3K79me2 Signal (log2) at Target Gene Promoters | Reference |
| MOLM-13 | EPZ-5676 | 1 µM | 6 days | HOXA9, MEIS1 | -2.5 to -3.0 | [1] |
| RS4;11 | EPZ-5676 | 1 µM | 6 days | HOXA9, MEIS1 | -2.0 to -2.8 | [1] |
| SEM | EPZ-5676 | 500 nM | 7 days | MLL-AF4 target genes | Significant reduction observed | [2] |
| Jurkat | EPZ-5676 | 0-100% treated cells | 4 days | Global reduction | Dose-dependent decrease | [3] |
Table 2: Publicly Available ChIP-seq Datasets for this compound Treatment
| GEO Accession | Cell Line | Treatment | Histone Mark | Description |
| GSE60104 | Jurkat | EPZ-5676 | H3K79me2 | Spike-in controlled ChIP-seq to quantify global changes in H3K79me2.[3] |
| GSE117864 | SEM (MLL-AF4) | EPZ-5676 | H3K79me2/3, H3K27ac | Investigates the role of H3K79 methylation at enhancer elements.[2] |
Mandatory Visualization
Experimental Workflow for ChIP-seq Analysis
Caption: ChIP-seq Experimental Workflow.
References
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by EPZ0025654
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ0025654, also known as Pinometostat, is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is unique among histone methyltransferases as it targets histone H3 at lysine (B10760008) 79 (H3K79), a modification associated with active transcription. In certain cancers, particularly those with MLL (Mixed-Lineage Leukemia) gene rearrangements, the aberrant activity of DOT1L is a critical driver of leukemogenesis.[2][3] Inhibition of DOT1L by this compound has been shown to selectively kill MLL-rearranged leukemia cells by inducing cell cycle arrest, differentiation, and apoptosis.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound-Induced Apoptosis
This compound competitively inhibits the S-adenosyl methionine (SAM) binding site of DOT1L, preventing the methylation of H3K79.[1] This epigenetic modification leads to the downregulation of specific oncogenes, such as HOXA9 and MEIS1, which are crucial for the survival of MLL-rearranged leukemia cells.[2] The inhibition of these pro-leukemogenic genes triggers a cascade of events culminating in programmed cell death, or apoptosis. One identified mechanism involves the activation of the RIPK1 (Receptor-Interacting Protein Kinase 1) and Caspase-8 dependent apoptosis pathway.[4]
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes quantitative data from studies investigating the apoptotic effects of this compound on various cancer cell lines, as measured by flow cytometry.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Apoptotic Cells (%) | Reference |
| IGROV-1 | Ovarian Cancer | 10 µM | 48 hours | ~25% | [5] |
| IGROV-1 | Ovarian Cancer | 10 µM | 72 hours | ~35% | [5] |
| SK-OV-3 | Ovarian Cancer | 10 µM | 48 hours | ~20% | [5] |
| SK-OV-3 | Ovarian Cancer | 10 µM | 72 hours | ~30% | [5] |
| MOLM-13 | MLL-rearranged Leukemia | EC50: 364 ± 18 nM | 7 days | Concentration-dependent increase | [6] |
| MV4-11 | MLL-rearranged Leukemia | 3 µM | 4-10 days | Time-dependent increase in Annexin V positive cells | [2] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials:
-
This compound
-
Cell line of interest (e.g., MOLM-13, MV4-11, IGROV-1, SK-OV-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometer
Protocol for Induction of Apoptosis:
-
Cell Seeding: Seed cells at an appropriate density in a culture plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM to 10 µM, depending on the cell line).
-
Controls: Include the following controls:
-
Untreated cells (negative control)
-
Vehicle-treated cells (e.g., DMSO, to control for solvent effects)
-
Positive control for apoptosis (e.g., cells treated with a known apoptosis inducer like staurosporine (B1682477) or etoposide)
-
-
Incubation: Incubate the cells with this compound and controls for the desired time period (e.g., 24, 48, 72 hours, or longer for some leukemia cell lines).
Protocol for Annexin V and Propidium Iodide Staining:
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and gently resuspending the pellet in cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis and Interpretation:
The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane damage during handling)
The percentage of cells in the lower-right and upper-right quadrants represents the total apoptotic cell population induced by this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rewiring the Epigenetic Networks in MLL-Rearranged Leukemias: Epigenetic Dysregulation and Pharmacological Interventions [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming EPZ0025654 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the DOT1L inhibitor, EPZ0025654.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like), a histone methyltransferase. DOT1L is unique in that it is the only known enzyme that methylates histone H3 at lysine (B10760008) 79 (H3K79). This methylation is generally associated with active gene transcription. In certain cancers, particularly those with MLL (Mixed Lineage Leukemia) gene rearrangements, DOT1L is recruited to specific gene loci, leading to aberrant H3K79 hypermethylation and the upregulation of leukemogenic genes. This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L, thereby preventing H3K79 methylation and suppressing the expression of target genes.
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be due to intrinsic or acquired resistance.
-
Intrinsic Resistance: The cancer cell line may not be dependent on the DOT1L pathway for its survival and proliferation. This is often the case in cancers that do not have MLL rearrangements or other specific dependencies on DOT1L activity.
-
Acquired Resistance: The cancer cells may have developed mechanisms to circumvent the effects of this compound after an initial period of sensitivity.
Q3: What are the known mechanisms of acquired resistance to DOT1L inhibitors like this compound?
Several mechanisms of acquired resistance to DOT1L inhibitors have been described:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of DOT1L. This can involve the upregulation of other oncogenic drivers or the activation of pro-survival pathways.
-
Alterations in Downstream Targets: Cells may become independent of the H3K79 methylation mark for the expression of critical genes. Even with effective DOT1L inhibition and reduced H3K79 methylation, the cells can maintain the expression of genes necessary for their survival.
-
Interaction with Transcription Factors: In some solid tumors, like ovarian cancer, DOT1L cooperates with transcription factors such as C/EBPβ to regulate the expression of drug resistance genes. Increased activity of this complex can contribute to resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound in Cell Culture
Symptoms:
-
A gradual or sudden increase in the half-maximal inhibitory concentration (IC50) of this compound is observed in your cell line over time.
-
Your previously sensitive cell line now proliferates at concentrations of this compound that were previously cytotoxic.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Upregulation of ABC Transporters | 1. Verify Expression: Perform Western blotting or qPCR to assess the expression levels of ABCB1 and ABCG2 in your resistant cells compared to the parental sensitive cells. 2. Functional Assay: Use a fluorescent substrate of these transporters (e.g., Rhodamine 123 for ABCB1) to measure their activity. 3. Co-treatment with Inhibitors: Treat resistant cells with this compound in combination with known inhibitors of ABCB1 (e.g., Verapamil) or ABCG2 (e.g., Ko143) to see if sensitivity is restored. |
| Activation of Bypass Pathways | 1. Pathway Analysis: Use phosphoproteomics or RNA sequencing to identify upregulated signaling pathways in the resistant cells. 2. Targeted Inhibition: Based on the pathway analysis, test the efficacy of combining this compound with inhibitors of the identified bypass pathway (e.g., MEK inhibitors, PI3K inhibitors). |
| Independence from H3K79 Methylation | 1. Confirm Target Engagement: Perform a Western blot for H3K79me2 to confirm that this compound is still inhibiting DOT1L in the resistant cells. A continued reduction in H3K79me2 in the presence of the drug, despite cellular resistance, suggests the cells have become independent of this mark. 2. Explore Combination Therapies: Consider combining this compound with other epigenetic modifiers (e.g., BET inhibitors, HDAC inhibitors) or apoptosis inducers (e.g., BCL-2 inhibitors like Venetoclax) to target alternative vulnerabilities. |
Quantitative Data Example for DOT1L Inhibitor Resistance:
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| MLL-rearranged Leukemia (Sensitive) | DOT1L Inhibitor | 10 | - |
| MLL-rearranged Leukemia (Resistant) | DOT1L Inhibitor | >1000 | >100 |
Note: This is an illustrative example. Actual IC50 values can vary depending on the specific cell line and experimental conditions.
Issue 2: Inconsistent or Non-reproducible Results in this compound Experiments
Symptoms:
-
High variability in cell viability assay results between replicate experiments.
-
Inconsistent effects of this compound on downstream markers like H3K79 methylation.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Compound Instability or Degradation | 1. Fresh Stock Preparation: Prepare fresh stock solutions of this compound from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 2. Proper Storage: Store stock solutions at -80°C in small aliquots. |
| Cell Line Heterogeneity | 1. Single-Cell Cloning: If you suspect a mixed population of sensitive and resistant cells, perform single-cell cloning to establish a homogenous cell line. 2. Regular Authentication: Periodically authenticate your cell line to ensure it has not been cross-contaminated. |
| Experimental Variability | 1. Standardize Seeding Density: Ensure consistent cell seeding density for all experiments, as this can affect drug response. 2. Consistent Incubation Times: Adhere to a strict and consistent incubation time with this compound. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Western Blot for H3K79me2
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K79me2 (and a loading control like total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions with DOT1L
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your protein of interest (or DOT1L) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
Visualizations
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Troubleshooting inconsistent results with Tazemetostat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with Tazemetostat (B611178).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tazemetostat?
A1: Tazemetostat is a potent and selective, S-adenosyl methionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][3] This trimethylation (H3K27me3) leads to transcriptional repression of target genes. By inhibiting EZH2, Tazemetostat blocks the formation of H3K27me3, leading to the reactivation of silenced tumor suppressor genes, which can induce cell cycle arrest and apoptosis in susceptible cancer cells.[3][4]
Q2: What is the difference in sensitivity to Tazemetostat between EZH2 mutant and wild-type cancer models?
A2: Cell lines with activating mutations in EZH2 (e.g., Y646, A677) are generally more dependent on EZH2 activity for their proliferation and survival.[3][5] Consequently, these mutant cell lines often exhibit a more robust cytotoxic response to Tazemetostat, characterized by apoptosis.[5][6][7] In contrast, EZH2 wild-type cell lines tend to show a more cytostatic response, with reduced proliferation rather than significant cell death.[5][6][7] While responses can be observed in some wild-type models, the IC50 values are typically higher compared to mutant models.[5]
Q3: How should I prepare and store Tazemetostat stock solutions?
A3: It is recommended to prepare high-concentration stock solutions of Tazemetostat in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[8] Tazemetostat has a solubility of up to 100 mg/mL in fresh DMSO.[9] Due to the moisture-absorbing nature of DMSO, which can reduce solubility, it is crucial to use fresh DMSO for preparing solutions.[9] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] For optimal results, it is best to use freshly prepared stock solutions for each experiment.[8]
Q4: Is Tazemetostat stable in cell culture media for long-term experiments?
A4: The stability of Tazemetostat in aqueous solutions, including cell culture media at 37°C, can be a concern for experiments lasting several days.[8] To mitigate the effects of potential degradation, it is recommended to replenish the cell culture medium with freshly prepared Tazemetostat every 48-72 hours.[8]
Q5: What are the known mechanisms of resistance to Tazemetostat?
A5: Resistance to Tazemetostat can occur through several mechanisms:
-
Activation of bypass signaling pathways: Upregulation of pro-survival pathways such as IGF-1R, PI3K, and MEK can confer resistance.[1][3]
-
Secondary mutations in EZH2: Acquired mutations in the EZH2 gene can prevent Tazemetostat from binding to its target.[1][10]
-
Alterations in the RB1/E2F axis: Inactivating mutations in RB1 or other components of this pathway can allow cells to escape the G1-S phase cell cycle block induced by Tazemetostat.[10][11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with Tazemetostat.
In Vitro Experiments
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for the same cell line across experiments. | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Inconsistent Seeding Density: Variations in the initial number of cells can affect proliferation rates and apparent drug sensitivity. 3. Tazemetostat Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to reduced potency. 4. Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to drugs. | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent cell counting and seeding for each experiment. 3. Prepare fresh Tazemetostat dilutions from a new stock for each experiment. Store stocks in small aliquots. 4. Regularly test cell cultures for mycoplasma contamination. |
| No significant reduction in H3K27me3 levels after Tazemetostat treatment. | 1. Insufficient Drug Concentration or Incubation Time: The concentration or duration of treatment may be inadequate for the specific cell line. 2. Ineffective Antibody: The antibody used for Western blot or other detection methods may not be optimal. 3. High Histone Turnover: Some cell lines may have a high rate of histone turnover, requiring longer treatment times. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for H3K27me3 reduction. 2. Validate the anti-H3K27me3 antibody using appropriate positive and negative controls. 3. Increase the duration of Tazemetostat treatment. |
| Precipitation of Tazemetostat in cell culture medium. | 1. Exceeding Solubility Limit: The concentration of Tazemetostat may be too high for the aqueous medium. 2. High DMSO Concentration: The final concentration of DMSO in the medium may be too high, affecting both drug solubility and cell health. | 1. Tazemetostat's solubility is pH-dependent; ensure the pH of your media is appropriate.[13] Consider the use of a formulation aid if high concentrations are necessary. 2. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and does not affect cell viability. |
| Cell line initially responds to Tazemetostat but develops resistance over time. | 1. Selection of Resistant Clones: The initial cell population may contain a small number of resistant cells that are selected for during treatment. 2. Acquired Resistance: Cells may develop resistance through mechanisms such as bypass pathway activation or secondary EZH2 mutations. | 1. Consider using single-cell cloning to isolate and characterize sensitive and resistant populations. 2. Analyze resistant cells for changes in signaling pathways (e.g., PI3K/AKT, MEK) and sequence the EZH2 gene to check for new mutations. |
In Vivo Xenograft Experiments
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent Tumor Cell Implantation: Variation in the number of viable cells or injection technique. 2. Animal Health and Stress: Differences in animal health can impact tumor growth. | 1. Ensure a consistent number of viable cells are injected and use a standardized implantation technique. 2. Closely monitor animal health and maintain a low-stress environment. |
| Lack of expected tumor growth inhibition. | 1. Suboptimal Dosing or Schedule: The dose or frequency of administration may be insufficient. 2. Poor Drug Bioavailability: Issues with the formulation or animal-specific absorption problems. 3. Primary or Acquired Resistance: The tumor model may be intrinsically resistant or have developed resistance. | 1. Conduct a dose-escalation study to determine the optimal dose.[14] 2. Perform pharmacokinetic analysis to measure Tazemetostat levels in plasma and tumor tissue.[14] 3. Confirm the EZH2 dependency of your model. Analyze tumors from non-responding animals for resistance mechanisms. |
| Tumor regrowth after cessation of treatment. | 1. Insufficient Treatment Duration: The treatment period may not have been long enough to eradicate all cancer cells. 2. Presence of a Resistant Subclone: A small population of resistant cells may have survived and expanded after treatment withdrawal. | 1. Consider extending the treatment duration in future experiments. 2. Analyze the regrown tumors for markers of resistance. |
Data Summary Tables
Table 1: In Vitro IC50 Values of Tazemetostat in Various Cell Lines
| Cell Line | Cancer Type | EZH2 Status | IC50 (11-day proliferation assay) | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Mutant (Y641F) | ~10 nM | [5] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | Mutant (Y641N) | ~20 nM | [5] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Mutant (Y641N) | ~5 nM | [5] |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | Wild-Type | ~1 µM | [5] |
| SU-DHL-5 | Diffuse Large B-cell Lymphoma | Wild-Type | >10 µM | [5] |
| Toledo | Diffuse Large B-cell Lymphoma | Wild-Type | >10 µM | [5] |
| Fuji | Synovial Sarcoma | Not Specified | 0.15 µM (14-day assay) | [15] |
| HS-SY-II | Synovial Sarcoma | Not Specified | 0.52 µM (14-day assay) | [15] |
Table 2: Recommended Dosages for Tazemetostat in Preclinical Xenograft Studies
| Xenograft Model | Dosing Regimen | Reference |
| Lymphoma (OCI-LY19, SU-DHL-5, Toledo) | 125 mg/kg or 500 mg/kg, twice daily, oral gavage | [5] |
| Lymphoma | 500 mg/kg, twice daily, oral gavage | [14] |
| Various Solid Tumors | 250 mg/kg and 400 mg/kg, twice daily, oral gavage | [14] |
Detailed Experimental Protocols
In Vitro Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Tazemetostat Treatment:
-
Prepare serial dilutions of Tazemetostat in complete growth medium.
-
Include a vehicle control (DMSO, final concentration <0.5%) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the Tazemetostat dilutions.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72-120 hours) at 37°C. For long-term assays (>3 days), replenish the medium with fresh Tazemetostat every 48-72 hours.
-
-
Data Acquisition:
-
Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value using appropriate software.
-
Western Blot for H3K27me3 Reduction
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of Tazemetostat for the determined time.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Visualizations
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EPZ0025654 Treatment In Vitro
Welcome to the technical support center for EPZ0025654 (Pinometostat), a potent and selective inhibitor of the DOT1L histone methyltransferase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Question: I am not observing the expected anti-proliferative effect after treating my cells with this compound.
Answer:
There are several factors that could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inadequate Treatment Duration: this compound exhibits a delayed anti-proliferative effect. A short incubation time may not be sufficient to observe a significant impact on cell viability. The half-life of cellular H3K79me2 is approximately 24 hours, meaning 3 to 4 days of treatment are needed to achieve a 90% reduction in this histone mark.[1] For proliferation assays, treatment durations of 4 to 14 days are often required to see a clear effect.[1][2][3][4]
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound for your specific cell line. The IC50 values can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cells of interest.
-
Cell Line Sensitivity: Cell lines display varying sensitivity to DOT1L inhibition.[5] Cell lines with MLL rearrangements are generally more sensitive to this compound.[1][6][7] Verify the MLL status of your cell line.
-
Compound Stability and Storage: Improper storage and handling can lead to degradation of the compound. This compound solid should be stored at -20°C. Stock solutions in DMSO should also be stored at -80°C for up to two years or -20°C for one year.[8] It is crucial to avoid repeated freeze-thaw cycles.[9] Prepare fresh working dilutions for each experiment and do not store diluted solutions at room temperature for extended periods.[9][10]
-
Verification of Target Engagement: To confirm that this compound is active in your experimental system, assess the levels of H3K79me2 by Western blot. A significant reduction in H3K79me2 indicates that the inhibitor is engaging its target, DOT1L.
Question: I am observing high variability in my experimental replicates.
Answer:
Inconsistent results can be frustrating. Here are some potential causes and solutions:
-
Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells and plates. Variations in cell number at the start of the experiment can lead to significant differences in the final readout.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and the inhibitor.
-
Compound Precipitation: this compound has good solubility in DMSO and ethanol (B145695) (with sonication).[2][9][10][11] However, adding a concentrated DMSO stock directly to aqueous media can sometimes cause precipitation. To avoid this, prepare an intermediate dilution of the stock solution in culture medium before adding it to the final culture volume.
Question: My cells are showing signs of toxicity that are not consistent with the expected cytostatic effect.
Answer:
While this compound is generally cytostatic at effective concentrations, high concentrations or off-target effects could lead to cytotoxicity.[3]
-
High DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Off-Target Effects: Although this compound is highly selective for DOT1L, off-target effects cannot be entirely ruled out, especially at very high concentrations.[2][7][9] Consider performing experiments at the lowest effective concentration determined from your dose-response curve.
-
Cell Line-Specific Sensitivity: Some cell lines may be inherently more sensitive to the compound or its vehicle.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the histone methyltransferase DOT1L.[7] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[7] In certain cancers, particularly those with MLL gene rearrangements, aberrant DOT1L activity leads to the overexpression of oncogenes like HOXA9 and MEIS1.[1][7][12] this compound competitively binds to the S-adenosyl-L-methionine (SAM) binding pocket of DOT1L, inhibiting its methyltransferase activity.[10] This leads to a reduction in H3K79 methylation, subsequent downregulation of target oncogenes, and ultimately, cell cycle arrest and apoptosis in sensitive cancer cells.[1][13][14][15][16][17][18]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO (≥28.15 mg/mL) and ethanol (≥50.3 mg/mL with sonication).[9][10] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. The solid compound should be stored at -20°C.[10] Aliquot the DMSO stock solution and store at -80°C for up to two years or -20°C for one year to avoid repeated freeze-thaw cycles.[8] It is recommended to prepare fresh working solutions from the stock for each experiment.[9] Do not store aqueous solutions of the compound for more than one day.[10]
Q3: What is the optimal treatment duration for this compound in vitro?
A3: The optimal treatment duration is dependent on the cell line and the experimental endpoint. Due to the epigenetic mechanism of action, the effects of this compound are not immediate. A time-course experiment is highly recommended. For assessing the inhibition of H3K79 methylation, a treatment of 3-4 days is generally sufficient to see a significant reduction.[1] For cell viability and anti-proliferation assays, longer incubation times, typically ranging from 4 to 14 days, are necessary to observe a robust effect.[1][2][3][4]
Q4: Which cell lines are most sensitive to this compound?
A4: Cell lines with chromosomal rearrangements of the MLL gene (e.g., MLL-AF4, MLL-AF9) are particularly sensitive to DOT1L inhibitors like this compound.[1][5][6][7] Examples of sensitive cell lines include MV4-11 and MOLM-13. It is important to verify the genetic background of your cell line of interest to predict its potential sensitivity.
Q5: How can I confirm that this compound is working in my cells?
A5: The most direct way to confirm the on-target activity of this compound is to measure the levels of dimethylated H3K79 (H3K79me2) using Western blotting. A dose-dependent decrease in H3K79me2 levels upon treatment is a clear indicator of DOT1L inhibition. Additionally, you can assess the downstream effects by measuring the mRNA expression of known DOT1L target genes, such as HOXA9 and MEIS1, using RT-qPCR.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various leukemia cell lines.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (nM) after 14 days | Reference |
| MV4-11 | MLL-AF4 | 3.5 | [1] |
| MOLM-13 | MLL-AF9 | <10 | [19] |
| EOL-1 | MLL-unrearranged | >10,000 | [1] |
| HL-60 | MLL-unrearranged | >10,000 | [1] |
| K562 | MLL-unrearranged | >10,000 | [1] |
| KG-1 | MLL-unrearranged | >10,000 | [1] |
| NB4 | MLL-unrearranged | >10,000 | [1] |
| OCI-AML3 | MLL-unrearranged | >10,000 | [1] |
| SEM | MLL-AF4 | <10 | [3] |
| NOMO-1 | MLL-AF9 | <10 | [3] |
| KOPN8 | MLL-ENL | <10 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Remember to include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Add the diluted compound or vehicle to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 7, 10, or 14 days). For suspension cells, it may be necessary to replenish the medium and compound every 3-4 days.
-
Assay: On the day of analysis, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for H3K79me2
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 3-4 days. Include a vehicle control.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Load equal amounts of histone extracts onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C. Also, probe a separate membrane or strip the original membrane and probe with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.
Protocol 3: RT-qPCR for Gene Expression Analysis
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit or a standard Trizol-based method.
-
RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for your target genes (e.g., HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Visualizations
Caption: DOT1L signaling pathway and mechanism of this compound action.
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hdac1.com [hdac1.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 14. ESCO2 inhibition induces cell cycle arrest and apoptosis in breast cancer via the P53-CDK1 axis and the BAX/Bcl2/caspase signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Cell cycle and apoptosis | Semantic Scholar [semanticscholar.org]
- 19. DOT1L inhibitor EPZ-5676 displays synergistic antiproliferative activity in combination with standard of care drugs and hypomethylating agents in MLL-rearranged leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of EPZ0025654 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of EPZ0025654, a known inhibitor of the histone methyltransferase DOT1L.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the histone methyltransferase DOT1L. DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a modification associated with active transcription. In certain cancers, such as MLL-rearranged leukemias, the aberrant activity of DOT1L leads to the upregulation of pro-leukemic genes.
Q2: What are the known on-target effects of this compound in cells?
Inhibition of DOT1L by this compound in sensitive cell lines, particularly those with MLL rearrangements, leads to a dose-dependent decrease in global H3K79 methylation. This primary epigenetic alteration results in downstream effects, including:
-
Transcriptional Repression: Downregulation of key MLL fusion target genes, such as HOXA9 and MEIS1.
-
Cell Cycle Arrest: Induction of cell cycle arrest, often at the G1 phase.
-
Apoptosis: Triggering of programmed cell death.
-
Cellular Differentiation: Induction of differentiation in leukemia cells.
Q3: What is the selectivity profile of this compound and its analogs against other methyltransferases?
This compound and its closely related analog, EPZ004777, have been shown to be highly selective for DOT1L. Biochemical assays have demonstrated greater than 1000-fold selectivity for DOT1L over a panel of other histone methyltransferases.
Q4: Are there any known or potential off-target effects of this compound?
While highly selective, high concentrations of this compound may lead to off-target effects. Some studies suggest that at high doses, the observed effects on gene expression and cell viability may be independent of H3K79 methylation inhibition.[1]
A bioinformatics and molecular docking study on the related compound EPZ004777 suggested potential interactions with other proteins, including:
-
Sorting Nexin 19 (SNX19)
-
Trophoblast Glycoprotein (TPBG)
-
Zinc Finger Protein 185 (ZNF185)
This study also implicated the potential for off-target effects on the Rap1 signaling pathway .[2][3][4]
Q5: How can I differentiate between on-target and off-target effects in my experiments?
To distinguish between on-target and off-target effects, consider the following experimental controls:
-
Dose-Response Correlation: Correlate the phenotypic effect with the IC50 for H3K79 methylation inhibition. On-target effects should occur at concentrations consistent with DOT1L inhibition.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of DOT1L.
-
Use of a Structurally Unrelated DOT1L Inhibitor: Confirm key findings with a different, structurally distinct DOT1L inhibitor to rule out off-target effects specific to the chemical scaffold of this compound.
-
Cell Line Comparison: Compare the effects in a DOT1L-dependent cell line (e.g., MV4-11) with a DOT1L-independent cell line (e.g., Jurkat).[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No effect on H3K79 methylation levels. | 1. Compound inactivity: The compound may have degraded. 2. Incorrect concentration: The concentration used may be too low. 3. Cellular permeability issues: The compound may not be entering the cells effectively. 4. Assay issue: The western blot or other detection method may not be optimized. | 1. Use a fresh aliquot of this compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify cellular uptake if possible. 4. Optimize your western blot protocol for histone modifications. |
| Cell death observed at high concentrations in DOT1L-independent cell lines. | Off-target cytotoxicity: High concentrations of the compound may be inducing cell death through off-target mechanisms. | 1. Determine the cytotoxic IC50 in both sensitive and resistant cell lines. 2. Conduct experiments at concentrations at or below the IC50 for on-target H3K79 methylation inhibition. 3. Investigate potential off-target pathways (e.g., Rap1 signaling). |
| Unexpected changes in gene expression unrelated to known DOT1L targets. | Potential off-target effects on transcription factors or signaling pathways. | 1. Validate unexpected gene expression changes with qPCR. 2. Perform pathway analysis on transcriptomic data to identify potentially affected off-target pathways. 3. Use a control compound to see if the effects are specific to this compound's chemical structure. |
| Variability in experimental results. | 1. Compound stability: Inconsistent compound handling and storage. 2. Cell culture conditions: Variations in cell density, passage number, or media. | 1. Aliquot and store this compound at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Standardize cell culture protocols to ensure consistency between experiments. |
Data Presentation
Table 1: Biochemical Selectivity of EPZ004777 (a close analog of this compound) against a Panel of Histone Methyltransferases
| Methyltransferase | IC50 (nM) | Fold Selectivity vs. DOT1L |
| DOT1L | 0.4 | 1 |
| CARM1 | >50,000 | >125,000 |
| EHMT2 (G9a) | >50,000 | >125,000 |
| EZH1 | >50,000 | >125,000 |
| EZH2 | >50,000 | >125,000 |
| PRMT1 | >50,000 | >125,000 |
| PRMT5 | 521 | 1302.5 |
| PRMT8 | >50,000 | >125,000 |
| SETD7 | >50,000 | >125,000 |
| WHSC1 | >50,000 | >125,000 |
Data is for EPZ004777, a closely related analog of this compound, and is representative of the high selectivity of this class of inhibitors.[5][6]
Experimental Protocols
Protocol 1: Western Blot for H3K79 Methylation
This protocol outlines the steps to assess the on-target activity of this compound by measuring the levels of H3K79 di-methylation (H3K79me2).
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV4-11) at an appropriate density.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 72-96 hours. Include a vehicle control (DMSO).
-
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
-
Cell Plating:
-
Plate cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 3, 6, 9 days).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's protocol.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothesized off-target interactions of this compound.
Caption: Experimental workflow to assess this compound effects.
References
- 1. DOT1L inhibition does not modify the sensitivity of cutaneous T cell lymphoma to pan-HDAC inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Probe EPZ004777 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing EPZ015666-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential cytotoxicity associated with EPZ015666 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is EPZ015666 and what is its mechanism of action?
EPZ015666 is a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene transcription and cell proliferation, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2][4] EPZ015666 acts as a substrate-competitive inhibitor, binding to PRMT5 and preventing it from modifying its target proteins.[1][5]
Q2: Does EPZ015666 exhibit cytotoxicity towards normal cells?
Yes, under certain conditions, EPZ015666 can exhibit cytotoxicity towards normal, non-cancerous cells. Studies have shown that while EPZ015666 is cytotoxic to various cancer cell lines, it can also affect actively proliferating normal cells. For instance, cytotoxicity has been observed in activated primary CD4+ T-cells.[6] However, resting normal cells appear to be less sensitive.
Q3: Is there a therapeutic window for EPZ015666 between cancer cells and normal cells?
A potential therapeutic window for EPZ015666 exists due to the differential dependency of cancer cells and normal cells on PRMT5 activity. Cancer cells often exhibit a heightened dependency on PRMT5, requiring significantly more enzymatic activity for their survival and proliferation compared to normal cells.[7] It has been suggested that normal cells can maintain their function with only 15-20% of residual PRMT5 activity, whereas many cancer cells require over 50%.[7] This difference in reliance on PRMT5 may allow for a dosing strategy that is effective against cancer cells while minimizing toxicity to normal cells.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vitro experiments with EPZ015666.
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed in normal cell control group. | 1. High concentration of EPZ015666: Normal cells, especially if actively dividing, can be sensitive to high concentrations of the inhibitor. 2. Prolonged exposure time: Continuous exposure to the compound may lead to cumulative toxic effects. 3. Cell type sensitivity: Different normal cell types may have varying sensitivities to PRMT5 inhibition. | 1. Perform a dose-response curve: Determine the IC50 value for your specific normal cell line to identify a non-toxic or minimally toxic concentration range. 2. Optimize exposure duration: Conduct time-course experiments to find the shortest effective exposure time. Consider intermittent dosing schedules. 3. Use appropriate controls: Include a panel of different normal cell lines in your experiments to assess differential sensitivity. |
| Inconsistent results in cytotoxicity assays. | 1. Variability in cell health and density: Inconsistent cell culture conditions can affect the cellular response to the drug. 2. Inaccurate drug concentration: Errors in serial dilutions or drug storage can lead to variable results. 3. Assay-specific artifacts: The chosen cytotoxicity assay may be influenced by the compound. | 1. Standardize cell culture protocols: Ensure consistent cell passage number, seeding density, and growth conditions. 2. Verify drug concentration and stability: Prepare fresh drug dilutions for each experiment and follow recommended storage conditions. 3. Use multiple cytotoxicity assays: Corroborate findings using orthogonal methods (e.g., MTT, CellTiter-Glo, Annexin V/PI staining). |
| Difficulty in establishing a therapeutic window between cancer and normal cells. | 1. Similar PRMT5 dependency: The specific cancer and normal cell lines being compared may have a similar reliance on PRMT5. 2. Off-target effects: At higher concentrations, off-target effects of EPZ015666 might contribute to cytotoxicity in both cell types. | 1. Characterize PRMT5 expression and activity: Compare the baseline PRMT5 levels and activity in your chosen cancer and normal cell lines. 2. Stay within the selective concentration range: Use concentrations that are known to be selective for PRMT5 to minimize off-target effects. 3. Consider 3D culture models: Spheroid or organoid models may better recapitulate the in vivo therapeutic window. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol outlines the general steps for assessing cell viability upon treatment with EPZ015666 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Materials:
-
Cells of interest (cancer and normal)
-
Complete cell culture medium
-
EPZ015666 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of EPZ015666 in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol provides a method to differentiate between viable, apoptotic, and necrotic cells after treatment with EPZ015666.
-
Materials:
-
Cells of interest
-
EPZ015666
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of EPZ015666 or vehicle control for the chosen duration.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: Mechanism of action of EPZ015666.
Caption: Troubleshooting workflow for EPZ015666 cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 7. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to improve EPZ0025654 solubility in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of EPZ0025654, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The solubility of this compound in aqueous buffers is limited. Try lowering the final working concentration of the compound in your assay.
-
Increase the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent effects on your cells or assay, a slight increase may be necessary to maintain solubility. A final DMSO concentration of 0.2% has been used successfully in cell-based assays.[3] However, it is critical to include a vehicle control (e.g., 0.2% DMSO without the compound) in your experiments to account for any solvent effects.
-
Vortex during dilution: When preparing your working solution, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can help prevent localized high concentrations that may lead to precipitation.
-
Prepare fresh dilutions: It is best practice to prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a solid powder in a dry, dark place at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), it can be kept at 0-4°C.[2] DMSO stock solutions should also be stored at -20°C for long-term storage.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | Low aqueous solubility of this compound. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility (e.g., 0.1-0.5%), but be mindful of solvent toxicity in your experimental system. Always include a vehicle control. |
| Improper mixing during dilution. | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. | |
| Storage of diluted aqueous solutions. | Prepare fresh working solutions from the DMSO stock for each experiment. Do not store the compound in aqueous buffer. | |
| Inconsistent experimental results | Degradation of the compound. | Ensure proper storage of both the solid compound and DMSO stock solutions at -20°C.[2] Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. |
| Inaccurate concentration of the stock solution. | Recalculate the required mass of the compound based on its molecular weight (577.09 g/mol ) and the desired stock concentration.[1][2] Use a calibrated balance for accurate weighing. | |
| Cell toxicity or off-target effects | High final DMSO concentration. | Keep the final DMSO concentration in the aqueous buffer/media as low as possible, ideally below 0.5%. Always include a vehicle control with the same final DMSO concentration to assess solvent-related toxicity. |
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₃ClN₈O₃ | [1] |
| Molecular Weight | 577.09 g/mol | [1][2] |
| CAS Number | 1888328-89-9 | [1] |
| Purity | >98% (by HPLC) | [1] |
| Solubility | Soluble in DMSO | [1][2] |
Table 2: Stock Solution Preparation in DMSO
The following table provides the required volume of DMSO to dissolve a specific mass of this compound to achieve common stock concentrations.
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 10 mM | 1 mg | 173.3 µL |
| 10 mM | 5 mg | 866.5 µL |
| 20 mM | 1 mg | 86.7 µL |
| 20 mM | 5 mg | 433.2 µL |
| 50 mM | 5 mg | 173.3 µL |
Calculations are based on a molecular weight of 577.09 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Add 173.3 µL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol is based on the methodology described by Drew et al. in Scientific Reports (2017).[3]
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stock concentrations.
-
Final Dilution (in Aqueous Medium): To prepare the final working solution, dilute the appropriate DMSO stock solution into the cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.2%, add 2 µL of a 5 mM intermediate stock solution to 998 µL of cell culture medium. It is crucial to add the DMSO stock to the medium while vortexing to ensure rapid mixing.
-
Application to Cells: Add the freshly prepared working solution to your cells. Remember to include a vehicle control (e.g., 0.2% DMSO in cell culture medium) in your experimental setup.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: EPZ-6438 (Tazemetostat)
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of EPZ-6438 (Tazemetostat), a potent and selective inhibitor of the histone methyltransferase EZH2, in cell culture experiments. As the query "EPZ0025654" did not yield a specific molecule, this guide focuses on the well-characterized EZH2 inhibitor, EPZ-6438, a likely intended subject of inquiry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EPZ-6438?
A1: EPZ-6438 is a small molecule inhibitor that selectively targets the S-adenosylmethionine (SAM) binding site of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] This inhibition prevents the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. By reducing H3K27me3 levels, EPZ-6438 can reactivate the expression of silenced tumor suppressor genes.[2][3]
Q2: I am observing precipitation of EPZ-6438 in my cell culture medium. What is the likely cause and how can I resolve it?
A2: EPZ-6438 has limited solubility in aqueous solutions like cell culture media.[2][4][5] Precipitation is likely to occur if the final concentration of the compound exceeds its solubility limit in the medium, or if the DMSO concentration in the final solution is too high, causing the compound to crash out. To avoid this, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it serially in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity and precipitation. Warming the tube to 37°C and using an ultrasonic bath can aid in dissolving the compound in DMSO.[6]
Q3: What is the recommended storage condition for EPZ-6438 powder and its stock solutions?
A3: The solid form of EPZ-6438 is stable for at least 12 months when stored desiccated at or below -20°C.[1] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to a year.[7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[7] Aqueous solutions of EPZ-6438 are not stable and should be prepared fresh for each experiment and not stored for more than one day.[1]
Q4: How stable is EPZ-6438 in cell culture media at 37°C during my experiment?
A4: There is limited published data specifically detailing the degradation kinetics or half-life of EPZ-6438 in various cell culture media at 37°C. However, given its limited aqueous stability, it is best practice to add the compound to the cell culture medium immediately before treating the cells. For long-term experiments, the medium containing EPZ-6438 should be replenished regularly (e.g., every 2-3 days) to maintain a consistent effective concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Cell Culture Medium | - Final concentration exceeds aqueous solubility.- High final DMSO concentration. | - Lower the final concentration of EPZ-6438.- Ensure the final DMSO concentration is ≤ 0.1%.- Prepare fresh dilutions for each experiment. |
| Inconsistent Experimental Results | - Degradation of EPZ-6438 in stock solution or culture.- Inaccurate pipetting of stock solution. | - Aliquot DMSO stock solutions to avoid freeze-thaw cycles.- Prepare fresh dilutions in media immediately before use.- For long-term cultures, replenish media with fresh compound regularly.- Calibrate pipettes and use filtered tips. |
| No Observed Effect on H3K27me3 Levels | - Insufficient concentration of EPZ-6438.- Insufficient treatment duration.- Cell line is resistant or has low EZH2 expression. | - Perform a dose-response experiment to determine the optimal concentration (IC50 for H3K27me3 reduction is in the low nanomolar range for sensitive lines).- Increase the incubation time (effects on H3K27me3 can be observed after 24-72 hours).- Confirm EZH2 expression and mutation status in your cell line. |
| Cell Viability Issues Unrelated to Expected Anti-proliferative Effects | - DMSO toxicity. | - Ensure the final DMSO concentration is kept to a minimum (≤ 0.1%) and include a vehicle control (DMSO only) in your experiments. |
Quantitative Data Summary
Table 1: Solubility of EPZ-6438
| Solvent | Solubility |
|---|---|
| DMSO | ≥ 25 mg/mL[6] |
| Ethanol | Insoluble[4] |
| Water | Insoluble[7] |
| 0.1 M HCl | 14.29 mg/mL (with sonication and pH adjustment)[6] |
Table 2: In Vitro Activity of EPZ-6438
| Parameter | Cell Line | Value |
|---|---|---|
| Ki (EZH2) | Cell-free | 2.5 nM[1] |
| IC50 (EZH2) | Cell-free | 11 nM[2] |
| IC50 (H3K27me3 reduction) | WSU-DLCL2 (EZH2 mutant) | 9 nM[8] |
| IC50 (Proliferation) | SMARCB1-deleted MRT cells | 32 nM to 1000 nM[2][7] |
| IC50 (Proliferation) | WSU-DLCL2 (EZH2 mutant) | 0.28 µM (6-day assay)[8] |
Experimental Protocols
Protocol for Preparation of EPZ-6438 Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of EPZ-6438 in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.73 mg of EPZ-6438 (MW: 572.74 g/mol ) in 1 mL of DMSO.
-
Solubilization: To aid dissolution, gently warm the vial at 37°C for 10 minutes and/or sonicate briefly.[6]
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.[7]
Protocol for Treating Cells with EPZ-6438
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter logarithmic growth phase.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the EPZ-6438 DMSO stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO is consistent across all treatments and the vehicle control, and does not exceed 0.1%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of EPZ-6438.
-
Incubation: Incubate the cells for the desired duration. For long-term experiments, replace the medium with freshly prepared EPZ-6438-containing medium every 2-3 days.
-
Endpoint Analysis: Following treatment, cells can be harvested for various downstream analyses, such as Western blotting for H3K27me3 levels, cell proliferation assays (e.g., CellTiter-Glo), or cell cycle analysis.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: EPZ-6438 inhibits EZH2, leading to reduced H3K27 trimethylation and transcriptional activation of tumor suppressor genes.
Caption: A typical workflow for studying the effects of EPZ-6438 on cultured cells, from preparation to analysis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. EPZ-6438 | CAS:1403254-99-8 | EZH2 inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Addressing batch-to-batch variability of EPZ0025654
Welcome to the technical support center for EPZ0025654, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the use of this compound in experimental settings, with a particular focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GSK3536023) is a highly potent and selective small molecule inhibitor of CARM1 (Coactivator-Associated Arginine Methyltransferase 1), also known as PRMT4.[1] CARM1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. By inhibiting CARM1, this compound blocks these methylation events, which are crucial for the regulation of gene transcription and other cellular processes. The primary mechanism of action is the inhibition of the methyltransferase activity of CARM1.
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound primarily impacts signaling pathways regulated by CARM1-mediated arginine methylation. CARM1 acts as a transcriptional coactivator for a variety of transcription factors, including nuclear hormone receptors (e.g., estrogen receptor), p53, and NF-κB. A key downstream event of CARM1 activity is the methylation of histone H3 at arginine 17 (H3R17) and arginine 26 (H3R26), which are generally associated with active gene transcription. Therefore, this compound treatment leads to a decrease in these histone marks and subsequent modulation of the expression of CARM1 target genes involved in cell cycle progression, proliferation, and DNA damage response.
Q3: What are the expected IC50 values for this compound?
A3: The reported half-maximal inhibitory concentration (IC50) for this compound against CARM1 is approximately 3 nM in biochemical assays. However, the observed potency can vary depending on the assay format, substrate concentration, and cell type used in cellular assays. It is crucial to establish a dose-response curve in your specific experimental system.
Q4: How should I prepare and store this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C in a dry, dark environment. For creating stock solutions, dissolve the compound in a suitable solvent such as DMSO. For in vitro experiments, the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent effects. Stock solutions in DMSO can be stored at -20°C for several weeks, but it is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability can be a significant challenge when working with small molecule inhibitors. Below are common issues and troubleshooting steps to ensure consistent and reproducible results with this compound.
Issue 1: Inconsistent IC50 values between different batches of this compound.
-
Potential Cause 1: Purity and Identity of the Compound.
-
Troubleshooting:
-
Request a Certificate of Analysis (CoA) for each new batch to verify its purity and identity. Key parameters to check are purity (typically by HPLC) and identity (by mass spectrometry and NMR).
-
If possible, independently verify the purity and concentration of your stock solution.
-
-
-
Potential Cause 2: Solubility Issues.
-
Troubleshooting:
-
Ensure that the compound is fully dissolved in the stock solution. Gentle warming and vortexing can aid dissolution.
-
Visually inspect the stock solution for any precipitate before making dilutions.
-
When diluting into aqueous assay buffers, be mindful of the compound's solubility limits to prevent precipitation.
-
-
-
Potential Cause 3: Compound Stability.
-
Troubleshooting:
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes.
-
Protect the compound from light, especially when in solution.
-
Prepare fresh dilutions from the stock solution for each experiment.
-
-
Issue 2: Higher than expected IC50 values or complete lack of activity.
-
Potential Cause 1: Inactive Compound.
-
Troubleshooting:
-
Verify the storage conditions of both the solid compound and the stock solution. Improper storage can lead to degradation.
-
Test the activity of the new batch in a well-established, validated assay alongside a previously validated batch if available.
-
-
-
Potential Cause 2: Assay Conditions.
-
Troubleshooting:
-
Ensure that the concentration of the CARM1 enzyme and its substrate in the assay are appropriate. IC50 values can be highly dependent on substrate concentration, particularly for competitive inhibitors.
-
Verify the composition and pH of the assay buffer.
-
Check the incubation time and temperature, as these can affect enzyme activity.
-
-
-
Potential Cause 3: Cell-Based Assay Issues.
-
Troubleshooting:
-
Confirm the expression level of CARM1 in the cell line being used.
-
Assess cell permeability of the compound.
-
Ensure that the endpoint being measured (e.g., histone methylation) is downstream of CARM1 activity and that the antibody used for detection is specific and validated.
-
-
Data Presentation
Table 1: Representative Quantitative Data for this compound
| Parameter | Value | Assay Type | Substrate | Notes |
| IC50 | ~3 nM | Biochemical | Recombinant CARM1 | Potency against the isolated enzyme. |
| Cellular EC50 | Variable | Cell-Based | Endogenous CARM1 | Dependent on cell line and endpoint measured. |
| Purity | >98% | HPLC | - | Typical purity from commercial suppliers. |
| Molecular Weight | 577.09 g/mol | - | - | For the free base form (C29H33ClN8O3). |
| Solubility | >10 mM | DMSO | - | Soluble in DMSO for stock solutions. |
Experimental Protocols
Protocol 1: In Vitro CARM1 Enzymatic Assay (LC-MS/MS Based)
This protocol is adapted from a method for the direct measurement of substrate methylation.[1][2]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
-
Enzyme Solution: Dilute recombinant human CARM1 in Assay Buffer to the desired final concentration (e.g., 286 nM).
-
Substrate Solution: Prepare a mixture of a CARM1 peptide substrate (e.g., derived from PABP1) and S-adenosyl-L-methionine (AdoMet) in Assay Buffer.
-
Inhibitor Dilutions: Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
Quenching Solution: 0.1% formic acid in water.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the inhibitor dilutions or vehicle control.
-
Add 20 µL of the Enzyme Solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the Substrate Solution to each well.
-
Incubate the plate for 2 hours at room temperature.
-
Stop the reaction by adding 10 µL of the Quenching Solution.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of methylated peptide substrate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cellular Assay for CARM1 Activity by Western Blot
This protocol allows for the assessment of CARM1 inhibition in a cellular context by measuring the methylation of a known substrate, such as histone H3.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with known CARM1 expression) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time period (e.g., 24-48 hours).
-
-
Histone Extraction:
-
Harvest the cells and perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate 10-20 µg of histone extract per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for asymmetrically dimethylated histone H3 at arginine 17 (H3R17me2a) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total histone H3.
-
-
Data Analysis:
-
Quantify the band intensities for H3R17me2a and total H3.
-
Normalize the H3R17me2a signal to the total H3 signal for each sample.
-
Plot the normalized signal against the concentration of this compound to determine the cellular EC50.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of CARM1 and its inhibition by this compound.
Caption: Troubleshooting workflow for addressing batch-to-batch variability of this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Tazemetostat Treatment
Welcome to the technical support center for Tazemetostat (B611178). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected phenotypes observed during pre-clinical and clinical research involving the EZH2 inhibitor, Tazemetostat.
Frequently Asked Questions (FAQs)
1. We are observing a weaker than expected anti-proliferative effect of Tazemetostat in our cancer cell line. What are the possible reasons?
Several factors can contribute to a reduced response to Tazemetostat. One key reason is the EZH2 mutation status of your cell line. Cell lines with activating mutations in EZH2 are generally more sensitive to Tazemetostat than wild-type cell lines.[1][2] Another significant factor is the status of the RB1/E2F cell cycle pathway.[3][4][5] Loss-of-function mutations in RB1 or other components that disrupt this pathway can lead to resistance by uncoupling EZH2 inhibition from cell cycle arrest.[3][4][5] Additionally, activation of pro-survival pathways, such as the PI3K/AKT and MAPK pathways, can confer resistance to EZH2 inhibitors.[6]
Troubleshooting Steps:
-
Verify EZH2 mutation status: Sequence the EZH2 gene in your cell line to confirm if it harbors activating mutations.
-
Assess the RB1/E2F pathway: Perform Western blot analysis for key proteins like pRB, E2F, and cyclin D1 to check for alterations.
-
Evaluate pro-survival signaling: Use phosphoprotein-specific antibodies to determine the activation status of the PI3K/AKT and MAPK pathways.
-
Perform a dose-response and time-course experiment: This will help determine the optimal concentration and duration of Tazemetostat treatment for your specific cell line.[7]
2. Our Tazemetostat-treated cells initially respond but then seem to acquire resistance. What are the known mechanisms of acquired resistance?
Acquired resistance to Tazemetostat is a significant challenge. One of the primary mechanisms is the development of secondary mutations in the EZH2 gene itself, which can prevent the drug from binding effectively.[6] Another well-documented mechanism involves the acquisition of mutations in genes that regulate the G1-S phase cell cycle checkpoint, most notably inactivating mutations in RB1.[3][4][5] These mutations allow cancer cells to bypass the cell cycle arrest induced by Tazemetostat, even when EZH2 is effectively inhibited.[3][4][5]
3. We are observing unexpected off-target effects in our experiments. What is known about the off-target profile of Tazemetostat?
While Tazemetostat is a selective inhibitor of EZH2, the potential for off-target effects exists.[8] The clinical activity of Tazemetostat in patients without EZH2 mutations suggests broader mechanisms of action, which could include off-target effects or impacts on the tumor microenvironment.[8] Tazemetostat is metabolized by the cytochrome P450 enzyme CYP3A4, leading to potential drug-drug interactions.[9][10] Co-administration with strong or moderate CYP3A inhibitors can increase Tazemetostat plasma concentrations, while CYP3A inducers can decrease them.[10] Direct off-target protein interactions are less well-characterized, and proteomic studies are recommended to identify potential off-target binding partners in your specific experimental system.
4. What are the most common adverse events observed with Tazemetostat in clinical trials?
In clinical trials, Tazemetostat has been generally well-tolerated.[8][11] The most common treatment-emergent adverse events are typically mild to moderate (Grade 1-2) and include nausea, fatigue, asthenia, and pain.[8]
5. Are there any serious or unexpected adverse events associated with Tazemetostat?
Yes, although less common, serious adverse events have been reported. A significant concern is the risk of secondary malignancies, including myelodysplastic syndrome (MDS), acute myeloid leukemia (AML), and T-cell lymphoblastic lymphoma (T-LBL).[10][12] Patients should be monitored long-term for the development of these secondary cancers.[12]
Quantitative Data Summary
Table 1: Tazemetostat Efficacy in Relapsed/Refractory Follicular Lymphoma (Phase 2 Clinical Trial)
| EZH2 Status | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Mutant | 69%[7][8][11] | 13%[11][13] | 56%[11][13] | 10.9 months[7][13] | 13.8 months[7][11][13] |
| Wild-Type | 35%[7][8][11] | 4%[13] | 31%[13] | 13.0 months[7][13] | 11.1 months[7][11][13] |
Table 2: Tazemetostat Efficacy in Advanced Epithelioid Sarcoma (Phase 2 Clinical Trial)
| Metric | Value |
| Objective Response Rate (ORR) | 15%[9][14][15] |
| Complete Response (CR) | 1.6%[7] |
| Partial Response (PR) | 13%[7] |
| Median Duration of Response (DoR) | Not Reached |
| Median Progression-Free Survival (PFS) | 5.5 months[9] |
| Median Overall Survival (OS) | 19.0 months[9] |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with Tazemetostat (All Grades)
| Adverse Event | Frequency in Follicular Lymphoma | Frequency in Epithelioid Sarcoma |
| Fatigue | 36%[12] | 47%[10] |
| Nausea | 24%[12] | 36%[10] |
| Pain | 22% (musculoskeletal)[12] | 52%[10] |
| Upper Respiratory Tract Infection | 30%[12] | - |
| Abdominal Pain | 20%[12] | - |
| Decreased Appetite | - | 26%[10] |
| Vomiting | - | 24%[10] |
| Constipation | - | 21%[10] |
Table 4: Serious Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | Frequency in Follicular Lymphoma | Frequency in Epithelioid Sarcoma |
| Thrombocytopenia | 3%[7][8] | - |
| Neutropenia | 3%[7][8] | - |
| Anemia | 2%[7][8] | 6%[9][14] |
| Myelodysplastic Syndrome/Acute Myeloid Leukemia | 1.7% (across all trials)[12] | 0.6% (across all trials)[10] |
| Weight Loss | - | 3%[9][14] |
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is used to assess the anti-proliferative effects of Tazemetostat on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
Tazemetostat
-
DMSO (vehicle control)
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours.[7]
-
Tazemetostat Treatment: Prepare serial dilutions of Tazemetostat in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted Tazemetostat or vehicle control (DMSO).[7]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours).[7]
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.[7]
Western Blot for pRB-E2F Pathway Analysis
This protocol is used to investigate the status of key proteins in the pRB-E2F pathway, which is often implicated in Tazemetostat resistance.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pRB, anti-phospho-pRB, anti-E2F1, anti-Cyclin D1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Tazemetostat as required, then lyse the cells in lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[7]
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[16]
-
Immunoblotting: Incubate the membrane with the primary antibody of interest, followed by the HRP-conjugated secondary antibody.[16]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol is used to assess the on-target effect of Tazemetostat by measuring the levels of H3K27 trimethylation at specific gene promoters.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and sonication buffers
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and instrument
Procedure:
-
Cross-linking: Treat cells with Tazemetostat, then cross-link proteins to DNA with formaldehyde. Quench the reaction with glycine.[1][7]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.[1][7]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight.[1][7]
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR to quantify the enrichment of specific DNA sequences.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treating lymphoma is now a bit EZ-er - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Immunofluorescence for EZH2 Detection in EPZ0025654 Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing fixation and permeabilization for the immunofluorescent detection of EZH2, particularly in the context of experiments involving the EZH2 inhibitor, EPZ0025654.
Troubleshooting Guide
Researchers may encounter several common issues during immunofluorescence staining for EZH2. This guide provides systematic steps to identify and resolve these problems.
Weak or No Fluorescence Signal
A faint or absent fluorescent signal is a frequent challenge. The underlying cause can range from suboptimal antibody concentrations to issues with the fixation and permeabilization process itself.
| Possible Cause | Recommendation & Solution |
| Antibody Inactivity | Ensure the primary antibody is validated for immunofluorescence (IF) applications and stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[1] Running a positive control, such as a cell line known to express high levels of EZH2, can confirm antibody activity.[1][2] |
| Low Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Perform a titration experiment to determine the optimal antibody dilution that yields a strong signal without increasing background noise.[1][3][4] |
| Incompatible Secondary Antibody | Confirm that the secondary antibody is designed to target the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[1][2][3] |
| Epitope Masking due to Fixation | Over-fixation with cross-linking agents like paraformaldehyde (PFA) can mask the epitope, preventing antibody binding.[5][6] Consider reducing the fixation time or switching to an organic solvent-based fixative like cold methanol (B129727), which can sometimes improve signal intensity.[7] If using PFA, an antigen retrieval step may be necessary. |
| Inadequate Permeabilization | For nuclear targets like EZH2, proper permeabilization is crucial for antibody access.[8] If using PFA fixation, ensure a sufficient permeabilization step with a detergent like Triton X-100.[9] The concentration and incubation time of the permeabilizing agent may need to be optimized.[3] |
| Sample Drying | Allowing the sample to dry out at any stage of the staining process can lead to a loss of signal. Ensure the sample remains hydrated throughout the procedure.[2][3] |
| Incorrect Microscope Settings | Ensure the microscope's light source and filter sets are appropriate for the fluorophore being used. Adjust gain and exposure settings to optimize signal detection.[2] |
| Signal Fading | Fluorophores can photobleach upon exposure to light. Minimize light exposure during and after staining, and use an anti-fade mounting medium.[10] Image samples promptly after staining.[10] |
High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal, making data interpretation difficult. This can be caused by several factors, including non-specific antibody binding and autofluorescence.
| Possible Cause | Recommendation & Solution |
| High Antibody Concentration | A high concentration of the primary or secondary antibody can lead to non-specific binding.[1][3] Reduce the antibody concentration through titration. |
| Insufficient Blocking | The blocking step is critical to prevent non-specific antibody binding. Use a blocking solution containing normal serum from the same species as the secondary antibody or bovine serum albumin (BSA).[1][3][10] Increasing the blocking time may also help.[1][3] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can result in high background. Increase the number and duration of washes with an appropriate buffer (e.g., PBS with a small amount of detergent like Tween-20).[1][3] |
| Autofluorescence | Some cells and tissues exhibit natural fluorescence. This can be assessed by examining an unstained sample under the microscope.[2][10] If autofluorescence is an issue, consider using a quenching agent like Sudan Black B or choosing fluorophores with longer emission wavelengths.[2][11] Aldehyde fixatives can also contribute to autofluorescence; using fresh solutions is recommended.[10] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample. Using a secondary antibody that has been pre-adsorbed against the species of the sample tissue can minimize this. An isotype control can help determine if the secondary antibody is binding non-specifically.[10] |
| Fixative-Induced Fluorescence | Old or impure fixatives, particularly aldehydes, can cause autofluorescence.[10] Prepare fresh fixative solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for fixation when staining for nuclear EZH2?
A1: For nuclear proteins like EZH2, a common starting point is fixation with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[5][9] This method generally provides good preservation of cellular morphology.[5] However, optimization is key, and the ideal fixation time may vary depending on the cell type.
Q2: When should I choose methanol fixation over PFA fixation?
A2: Methanol fixation is a dehydrating and precipitating fixative that can also permeabilize the cell membrane.[7] It can be a good alternative if PFA fixation leads to epitope masking and a weak signal.[7] Ice-cold methanol fixation for 10-20 minutes at -20°C is a common protocol.[5] However, methanol can alter protein conformation and may not be suitable for all antibodies or for preserving certain cellular structures as well as PFA.[7]
Q3: What is the purpose of permeabilization and which agent should I use?
A3: Permeabilization is necessary to allow antibodies to access intracellular targets like EZH2.[7][9] After PFA fixation, a detergent-based permeabilization step is required. Triton X-100 (0.1-0.5%) is a commonly used non-ionic detergent that effectively permeabilizes the nuclear membrane.[5][9] Milder detergents like saponin (B1150181) can be used if membrane integrity is a concern.[7] If you use methanol for fixation, a separate permeabilization step is often not necessary.[5]
Q4: How does treatment with this compound affect EZH2 immunofluorescence?
A4: this compound is an inhibitor of EZH2 methyltransferase activity. While it is not expected to significantly alter the total protein levels of EZH2 in the short term, it may influence its subcellular localization or its interaction with other proteins in the PRC2 complex. When optimizing your staining protocol, it is important to include appropriate controls, such as vehicle-treated cells, to accurately assess any changes in EZH2 staining patterns induced by this compound.
Q5: Can I stain for both EZH2 and a histone mark like H3K27me3 in the same experiment?
A5: Yes, dual staining for EZH2 and its catalytic product, H3K27me3, is a common and informative experiment. You will need to use primary antibodies raised in different species (e.g., rabbit anti-EZH2 and mouse anti-H3K27me3) and then use corresponding species-specific secondary antibodies conjugated to different fluorophores. Ensure that the emission spectra of the chosen fluorophores have minimal overlap to avoid bleed-through.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Detergent Permeabilization
This protocol is a good starting point for many cell types and antibodies targeting nuclear proteins.
-
Cell Seeding: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against EZH2 in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filters.
Protocol 2: Cold Methanol Fixation and Permeabilization
This protocol is an alternative that may improve the signal for some antibodies.
-
Cell Seeding: Plate cells on sterile glass coverslips and culture to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells once with PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 15 minutes at -20°C.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step as described in Protocol 1.
-
Antibody Incubations and Subsequent Steps: Follow steps 8-15 from Protocol 1.
Visualizations
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 6. Immunofluorescence: Tips for Immunostaining Cultured Cells | Proteintech Group [ptglab.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Nuclear Factor Fixation and Permeabilization Staining Protocol [protocols.io]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
Validation & Comparative
Validating EPZ0025654-Induced Changes in H3K27me3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EPZ0025654 (Tazemetostat), a selective inhibitor of the histone methyltransferase EZH2, with other alternative compounds used to modulate the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). This epigenetic mark is crucial in gene silencing, and its dysregulation is implicated in various cancers. The following sections detail the mechanism of action of these inhibitors, present comparative experimental data, and provide established protocols for validating their effects on H3K27me3 levels.
Mechanism of Action: Targeting the PRC2 Complex
The Polycomb Repressive Complex 2 (PRC2) is the primary enzymatic complex responsible for H3K27 trimethylation. Its catalytic subunit, EZH2 (Enhancer of Zeste Homolog 2), is the direct target of this compound and several other inhibitors. These small molecules typically act as S-adenosyl-methionine (SAM)-competitive inhibitors, binding to the SAM-binding pocket of EZH2 and preventing the transfer of a methyl group to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.
Some inhibitors, like Valemetostat, exhibit a dual inhibitory effect on both EZH2 and its homolog EZH1, which can be advantageous in certain contexts.[1][2]
References
A Preclinical Head-to-Head: A Comparative Guide to EZH2 Inhibitors EPZ005687 and GSK126
For researchers, scientists, and drug development professionals, this guide provides an objective preclinical comparison of two prominent EZH2 inhibitors, EPZ005687 and GSK126. The data presented is compiled from publicly available experimental studies.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This guide focuses on a comparative analysis of EPZ005687, a precursor to the clinically evaluated tazemetostat (B611178) (EPZ-6438), and GSK126, another potent and selective EZH2 inhibitor. Due to the limited availability of preclinical data for EPZ0025654, this guide utilizes data from its closely related and well-characterized successor, EPZ005687, and its orally bioavailable version, tazemetostat (EPZ-6438), to provide a relevant and data-rich comparison with GSK126.
Mechanism of Action
Both EPZ005687 and GSK126 are small molecule inhibitors that target the catalytic activity of EZH2. They act as S-adenosylmethionine (SAM)-competitive inhibitors, binding to the SAM-binding pocket of EZH2 and thereby preventing the transfer of a methyl group to its substrate, histone H3 at lysine (B10760008) 27 (H3K27). This inhibition leads to a reduction in the levels of H3K27 trimethylation (H3K27me3), a histone mark associated with transcriptional repression. The subsequent reactivation of tumor suppressor genes is a key mechanism behind their anti-cancer activity.[1][2]
Data Presentation
Biochemical Potency
The following table summarizes the in vitro inhibitory activity of EPZ005687 and GSK126 against wild-type and mutant forms of EZH2.
| Compound | Target | Assay Type | IC50 / Ki | Selectivity |
| EPZ005687 | Wild-Type EZH2 | Ki | 24 nM[2][3][4][5][6][7] | ~50-fold vs EZH1[3][5][7] |
| Wild-Type PRC2 | IC50 | 54 nM[4][8][9] | >500-fold vs 15 other methyltransferases[3][7] | |
| GSK126 | Wild-Type EZH2 | IC50 | 9.9 nM | >1000-fold vs 20 other methyltransferases |
| Wild-Type EZH2 | Ki (app) | 0.5 - 3 nM | 150-fold vs EZH1 | |
| Mutant EZH2 | Ki (app) | 0.5 - 3 nM |
Cellular Activity
This table outlines the cellular potency of the inhibitors in reducing H3K27me3 levels and inhibiting the proliferation of cancer cell lines.
| Compound | Cell Line | EZH2 Status | Cellular H3K27me3 Inhibition (IC50) | Anti-proliferative Activity (IC50) |
| Tazemetostat (EPZ-6438) | WSU-DLCL2 | Y646F Mutant | 9 nM[10] | 0.28 µM (6 days)[10] |
| Pfeiffer | A682G Mutant | - | Highly sensitive[10] | |
| OCI-LY-19 | Wild-Type | - | Less sensitive than mutant lines[10] | |
| GSK126 | Variety of DLBCL cell lines | Wild-Type & Mutant | 7 - 252 nM[11] | Potent in EZH2 mutant lines |
In Vivo Efficacy
The following table summarizes the anti-tumor activity of tazemetostat (as a proxy for the EPZ series) and GSK126 in xenograft models.
| Compound | Xenograft Model | Cancer Type | Dosing | Outcome |
| Tazemetostat (EPZ-6438) | WSU-DLCL2 | EZH2 Mutant Non-Hodgkin Lymphoma | Oral, dose-dependent | Dose-dependent tumor growth inhibition.[10][12] |
| KARPAS-422 | EZH2 Mutant Non-Hodgkin Lymphoma | Oral | Dose-dependent reduction of H3K27me3.[12] | |
| Rhabdoid Tumor Xenografts | Malignant Rhabdoid Tumor | 400 mg/kg, twice daily, oral | Significant differences in event-free survival.[13][14][15] | |
| GSK126 | Pfeiffer DLBCL | EZH2 Mutant Diffuse Large B-cell Lymphoma | 50 mg/kg per day | Reduced tumor growth.[11] |
| EZH2 Mutant DLBCL | EZH2 Mutant Diffuse Large B-cell Lymphoma | - | Marked inhibition of tumor growth. |
Experimental Protocols
Biochemical EZH2 Inhibition Assay
A common method to determine the biochemical potency of EZH2 inhibitors is a radiometric assay using purified PRC2 complex.
-
Reaction Setup : The reaction mixture typically contains the PRC2 enzyme complex, a histone H3-derived peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor, in an appropriate assay buffer.
-
Inhibitor Addition : A serial dilution of the test compound (e.g., EPZ005687 or GSK126) is added to the reaction mixture.
-
Incubation : The reaction is incubated at room temperature or 30°C for a defined period (e.g., 60-90 minutes) to allow for the methylation reaction to proceed.
-
Quenching : The reaction is stopped, often by the addition of unlabeled SAM or another quenching agent.
-
Detection : The amount of incorporated radiolabel into the histone peptide is quantified using a scintillation counter.
-
Data Analysis : The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Inhibition Assay (Western Blot)
This protocol outlines the steps to measure the reduction of global H3K27me3 levels in cells treated with EZH2 inhibitors.
-
Cell Culture and Treatment : Cancer cell lines (e.g., lymphoma cell lines) are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of the EZH2 inhibitor or vehicle control (DMSO) for a specified duration (typically 48-96 hours).
-
Histone Extraction : After treatment, cells are harvested, and histones are extracted from the nuclei using a commercially available kit or standard acid extraction protocols.
-
Protein Quantification : The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for H3K27me3 and total histone H3 (as a loading control). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the H3K27me3 signal is normalized to the total histone H3 signal to determine the extent of inhibition.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of EZH2 inhibitors.
-
Cell Implantation : Human cancer cells (e.g., lymphoma cells) are subcutaneously injected into immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Drug Administration : Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The EZH2 inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation : Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, which is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and overall health of the animals are also monitored.
-
Pharmacodynamic Analysis : At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring H3K27me3 levels by immunohistochemistry or Western blot to confirm target engagement in vivo.
Visualizations
Caption: EZH2 Signaling Pathway and Inhibition.
Caption: Preclinical Evaluation Workflow.
Caption: Comparative Analysis Framework.
References
- 1. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. EPZ005687 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. curehunter.com [curehunter.com]
A Comparative Analysis of Tazemetostat and Other EZH2 Inhibitors: Efficacy and Experimental Insights
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the efficacy of Tazemetostat and other prominent EZH2 inhibitors. This document provides a comprehensive overview of their mechanism of action, comparative preclinical potency, and clinical trial outcomes, supported by detailed experimental methodologies and visual pathway diagrams.
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it an attractive target for small molecule inhibitors. This guide provides a comparative analysis of the FDA-approved EZH2 inhibitor, Tazemetostat, against other notable inhibitors in development, including Valemetostat, CPI-1205, and GSK2816126.
Mechanism of Action: Targeting the Epigenetic Machinery
EZH2 inhibitors primarily function by competitively binding to the S-adenosylmethionine (SAM) binding pocket of the EZH2 enzyme, thereby preventing the transfer of a methyl group to its histone substrate.[1] This inhibition leads to a reduction in global H3K27me3 levels, resulting in the de-repression of PRC2 target genes, which often include tumor suppressors.[2] This re-activation of silenced genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] While most inhibitors target the catalytic activity of EZH2, some, like Valemetostat, are dual inhibitors, also targeting the homologous EZH1 protein.
Comparative Efficacy: A Quantitative Look
The preclinical potency of EZH2 inhibitors is a key determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which measure the concentration of the inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Selectivity |
| Tazemetostat | EZH2 (WT & Mutant) | 11 (cell-free)[4][5] | 2.5[4][5] | 35-fold vs EZH1[4] |
| Valemetostat | EZH1/EZH2 | <10 (for both)[2][6] | N/A | Dual Inhibitor |
| CPI-1205 | EZH2 (WT & Mutant) | 2 (biochemical)[5][7] | N/A | Modest vs EZH1 (IC50 = 52 nM)[5] |
| GSK2816126 | EZH2 (WT & Mutant) | 9.9[8] | Low nM range[7] | >100-fold vs EZH1[7] |
| WT: Wild-Type, N/A: Not Available |
Clinical efficacy, typically measured by the Objective Response Rate (ORR), provides a crucial assessment of an inhibitor's anti-tumor activity in patients.
| Inhibitor | Indication | Phase | ORR | Key Findings |
| Tazemetostat | Follicular Lymphoma | II | 69% (EZH2 mutant)[9], 35% (EZH2 WT)[9] | Approved by FDA. Higher efficacy in patients with EZH2 mutations. |
| Epithelioid Sarcoma | II | 15%[10] | First-in-class approval for this indication. | |
| Valemetostat | Peripheral T-Cell Lymphoma | II | 43.7%[7] | Demonstrated meaningful clinical activity and was tolerable. |
| Adult T-Cell Leukemia/Lymphoma | II | 48%[11] | Showed promising response rates. | |
| CPI-1205 | B-cell Lymphomas | I | N/A | Well-tolerated with evidence of antitumor activity.[12] |
| mCRPC | I/II | N/A | Well-tolerated in combination therapy.[3] | |
| GSK2816126 | Hematologic & Solid Tumors | I | One partial response | Modest anticancer activity at tolerable doses.[13][14] |
| mCRPC: metastatic Castration-Resistant Prostate Cancer |
Experimental Protocols: Methodologies for Evaluation
The evaluation of EZH2 inhibitors involves a series of well-defined in vitro and in vivo experiments to characterize their potency, selectivity, and anti-tumor activity.
Histone Methyltransferase (HMT) Enzymatic Assay
Objective: To determine the in vitro potency (IC50, Ki) of an inhibitor against the EZH2 enzyme.
Methodology:
-
Reagents: Recombinant PRC2 complex (containing EZH2), S-adenosyl-L-methionine (SAM, methyl donor), histone H3 peptide substrate, and the test inhibitor.
-
Procedure: The EZH2 enzyme is incubated with varying concentrations of the inhibitor. The enzymatic reaction is initiated by the addition of the histone H3 substrate and radiolabeled SAM.
-
Detection: The amount of methylated histone product is quantified, typically using a filter-binding assay and scintillation counting or through antibody-based detection methods like ELISA or AlphaLISA.[11][15]
-
Analysis: The data is plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value. Ki values can be determined through further kinetic studies.
Cell-Based Proliferation/Viability Assay
Objective: To assess the anti-proliferative effect of an inhibitor on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with known EZH2 status (wild-type or mutant) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo) assays.[3] These assays measure metabolic activity, which correlates with the number of viable cells.
-
Analysis: Dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each cell line.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.[13]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered orally or via injection at a specified dose and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, tumors are excised and weighed. Immunohistochemistry may be performed to assess biomarkers like H3K27me3 levels.
Conclusion
Tazemetostat has paved the way for a new class of epigenetic therapies targeting EZH2. The comparative data presented here highlights the varying potencies and clinical activities of different EZH2 inhibitors. While Tazemetostat has demonstrated significant efficacy, particularly in EZH2-mutant lymphomas, other inhibitors like the dual EZH1/EZH2 inhibitor Valemetostat are showing promise in different hematological malignancies. The ongoing clinical development of CPI-1205 and the lessons learned from GSK2816126 will further shape the therapeutic landscape for EZH2-targeted treatments. The detailed experimental protocols provided in this guide offer a foundational framework for the continued preclinical and clinical evaluation of this important class of anti-cancer agents.
References
- 1. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPI-1205 | CAS#:1621862-70-1 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. CPI-1205 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. EZH2 Homogeneous Assay Kit - Nordic Biosite [nordicbiosite.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. EZH2 Homogeneous Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Head-to-Head Comparison: EPZ0025654 and EPZ005678 - Unraveling the Potency and Selectivity of PRMT Inhibitors
In the landscape of epigenetic drug discovery, small molecule inhibitors of protein arginine methyltransferases (PRMTs) have emerged as promising therapeutic agents. This guide provides a detailed head-to-head comparison of two notable PRMT inhibitors, EPZ0025654 and EPZ005678, for researchers, scientists, and drug development professionals. We delve into their biochemical and cellular activities, selectivity profiles, and the experimental methodologies used for their characterization.
Note on EPZ005678: Extensive searches of scientific literature and patent databases did not yield any public data for a compound designated "EPZ005678." It is possible that this is an internal compound code, a typographical error, or a compound that has not been publicly disclosed. Therefore, this guide will focus on the detailed characterization of This compound , a potent inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. Information on its more advanced analog, EZM2302 , is also included to provide a broader context of inhibitor development from this chemical series.
This compound: A Potent and Selective CARM1 Inhibitor
This compound is a tool compound identified through rational design, demonstrating potent inhibition of CARM1, a key enzyme involved in transcriptional regulation and other cellular processes. While a valuable in vitro tool, its pharmacokinetic properties were not optimal for in vivo studies, leading to the development of the improved analog, EZM2302.
Quantitative Data Summary
The following tables summarize the biochemical and cellular potency of this compound and its advanced analog, EZM2302.
| Compound | Target | IC50 (nM) |
| This compound | CARM1 | 46 ± 9 |
| EZM2302 | CARM1 | 6 ± 3 |
Table 1: Biochemical Potency of CARM1 Inhibitors.
| Cell Line | Compound | Cellular IC50 (nM) |
| RPMI-8226 (Multiple Myeloma) | This compound | ~1,000 |
| RPMI-8226 (Multiple Myeloma) | EZM2302 | 150 |
| MM.1S (Multiple Myeloma) | EZM2302 | 130 |
Table 2: Cellular Activity of CARM1 Inhibitors in Multiple Myeloma Cell Lines.
Selectivity Profile
This compound and EZM2302 exhibit high selectivity for CARM1 over other histone methyltransferases.
| Methyltransferase | This compound (% Inhibition at 1 µM) | EZM2302 (% Inhibition at 1 µM) |
| CARM1 | 100 | 100 |
| PRMT1 | <10 | <10 |
| PRMT3 | <10 | <10 |
| PRMT5 | <10 | <10 |
| PRMT6 | <10 | <10 |
| SETD2 | <10 | <10 |
| EZH2 | <10 | <10 |
| MLL1 | <10 | <10 |
| NSD2 | <10 | <10 |
| SMYD2 | <10 | <10 |
| SMYD3 | <10 | <10 |
| SUV39H2 | <10 | <10 |
Table 3: Selectivity of CARM1 Inhibitors against a Panel of Histone Methyltransferases.
Experimental Protocols
Biochemical Inhibition Assay (CARM1)
The inhibitory activity of the compounds against CARM1 was determined using a radiometric assay.
-
Reaction Mixture: The assay was performed in a buffer containing 20 mM Bicine (pH 7.5), 0.005% BSA, and 1 mM DTT.
-
Enzyme and Substrate: Recombinant human CARM1 enzyme was incubated with a biotinylated histone H3 peptide substrate.
-
Cofactor: The reaction was initiated by the addition of the methyl donor S-[3H-methyl]-adenosyl-L-methionine (3H-SAM).
-
Incubation: The reaction was allowed to proceed for a set time at room temperature.
-
Detection: The reaction was quenched, and the biotinylated peptide was captured on a streptavidin-coated plate. The incorporation of the 3H-methyl group was quantified by scintillation counting.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter sigmoidal equation.
Cellular Proliferation Assay
The effect of the inhibitors on the proliferation of cancer cell lines was assessed using a standard method such as CellTiter-Glo®.
-
Cell Seeding: Cancer cells (e.g., RPMI-8226) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of the inhibitor or DMSO as a vehicle control.
-
Incubation: Plates were incubated for a period of 6 to 14 days, depending on the cell line's doubling time.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: IC50 values were determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the CARM1 signaling pathway and a typical experimental workflow for evaluating CARM1 inhibitors.
Caption: CARM1 signaling pathway and the point of intervention by this compound.
Caption: A typical experimental workflow for the discovery and evaluation of CARM1 inhibitors.
Unraveling the Selectivity of EPZ0025654: A Comparative Guide to its Cross-reactivity with Histone Methyltransferases
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of EPZ0025654 (also known as Pinometostat (B612198) or EPZ-5676), a potent inhibitor of the histone methyltransferase DOT1L, against a panel of other histone methyltransferases (HMTs). The data presented herein, supported by detailed experimental protocols and pathway visualizations, underscores the remarkable selectivity of this compound, a critical attribute for a targeted therapeutic agent.
This compound is a clinical-stage inhibitor of DOT1L, an enzyme responsible for monomethylation of histone H3 on lysine (B10760008) 79 (H3K79). This modification plays a crucial role in gene transcription, and its misregulation, particularly through the action of MLL fusion proteins in certain leukemias, is a key driver of oncogenesis. The therapeutic rationale for inhibiting DOT1L in these cancers is to reverse the aberrant H3K79 hypermethylation and suppress the expression of leukemogenic genes.
High Specificity Profile of this compound
Biochemical assays have demonstrated that this compound is an exceptionally potent and selective inhibitor of DOT1L. It exhibits a greater than 37,000-fold selectivity for DOT1L over a panel of 15 other human histone lysine and arginine methyltransferases.[1][2][3][4] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities.
Quantitative Analysis of Cross-reactivity
The following table summarizes the inhibitory activity of this compound against a panel of histone methyltransferases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Histone Methyltransferase | Target | IC50 (nM) | Fold Selectivity vs. DOT1L |
| DOT1L | H3K79 | 0.8 | 1 |
| CARM1 (PRMT4) | H3R17 | >30,000 | >37,500 |
| EHMT1 (GLP) | H3K9 | >30,000 | >37,500 |
| EHMT2 (G9a) | H3K9 | >30,000 | >37,500 |
| EZH1 | H3K27 | >30,000 | >37,500 |
| EZH2 | H3K27 | >30,000 | >37,500 |
| PRMT1 | H4R3 | >30,000 | >37,500 |
| PRMT2 | H3R8 | >30,000 | >37,500 |
| PRMT5 | H4R3 | >30,000 | >37,500 |
| PRMT6 | H3R2 | >30,000 | >37,500 |
| PRMT8 | - | >30,000 | >37,500 |
| SETD7 | H3K4 | >30,000 | >37,500 |
| SMYD2 | H3K36 | >30,000 | >37,500 |
| SMYD3 | H3K4 | >30,000 | >37,500 |
| WHSC1 (NSD2) | H3K36 | >30,000 | >37,500 |
| WHSC1L1 (NSD3) | H3K36 | >30,000 | >37,500 |
Data sourced from Daigle et al., 2013 and supporting information.[1]
Experimental Protocols
The cross-reactivity of this compound was determined using a radiometric-based histone methyltransferase assay, a widely accepted and robust method for quantifying enzyme activity and inhibition.
Radiometric Histone Methyltransferase (HMT) Assay (HotSpot Assay)
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant human histone methyltransferases
-
Histone substrates (e.g., recombinant histone H3, nucleosomes)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the specific HMT enzyme, its corresponding histone substrate, and assay buffer.
-
Compound Addition: Add this compound or vehicle control (DMSO) to the reaction mixture at various concentrations.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding an excess of unlabeled SAM or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively to remove any unincorporated [³H]-SAM.
-
Detection: Place the filter paper in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context
This compound exerts its therapeutic effect by targeting a specific node in a well-defined signaling pathway that is hijacked in MLL-rearranged leukemias.
In normal hematopoiesis, the MLL protein is part of a complex that regulates the expression of genes crucial for development, including the HOXA gene cluster. In MLL-rearranged leukemias, a chromosomal translocation results in the fusion of the N-terminus of MLL with a partner protein (e.g., AF9, AF4, ENL). This fusion protein aberrantly recruits DOT1L to the regulatory regions of target genes like HOXA9 and MEIS1.
The recruited DOT1L then leads to the hypermethylation of H3K79 at these loci, resulting in the overexpression of these potent oncoproteins and driving leukemogenesis. This compound, by competitively inhibiting the catalytic activity of DOT1L, prevents this aberrant H3K79 methylation, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent apoptosis of the leukemic cells.
Conclusion
The data presented in this guide unequivocally demonstrate the high selectivity of this compound for its intended target, DOT1L, with minimal to no activity against a broad panel of other histone methyltransferases. This exquisite selectivity, a result of its specific binding to the SAM pocket of DOT1L, is a key desirable feature for a targeted cancer therapeutic. By understanding the cross-reactivity profile and the underlying mechanism of action, researchers and clinicians can have greater confidence in the on-target effects of this compound in the treatment of MLL-rearranged leukemias.
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Pharmacodynamics of Pinometostat (EPZ-5676), a First-in-Class, Small Molecule S-Adenosyl Methionine Competitive Inhibitor of DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anti-Proliferative Effect of EPZ0025654 with Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-proliferative effects of the investigational compound EPZ0025654. To ensure robust and reliable findings, this document emphasizes the use of orthogonal assays, which measure the same biological endpoint through different methodologies. By employing a multi-assay approach, researchers can mitigate the risk of artifacts and off-target effects, thereby increasing confidence in the observed anti-proliferative activity.
The following sections present a direct comparison of key assays used to assess cell viability, cell cycle progression, and apoptosis. Detailed experimental protocols and representative data are provided to guide researchers in designing and executing their validation studies.
Comparative Analysis of Anti-Proliferative Assays
The selection of appropriate assays is critical for a thorough validation of an anti-proliferative compound. This section compares three distinct and complementary assays: a metabolic activity assay (MTT), a cell cycle analysis assay, and an apoptosis assay (Annexin V/PI staining).
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[1] | Cellular metabolic activity, an indirect measure of cell viability. | High-throughput, cost-effective, and well-established. | Can be confounded by changes in cellular metabolism that are independent of cell viability.[2] |
| Cell Cycle Analysis | Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide) followed by flow cytometric analysis.[3][4][5][6][7] | Distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3][4][5] | Provides mechanistic insights into the anti-proliferative effect (e.g., cell cycle arrest). | Requires specialized equipment (flow cytometer) and can be more time-consuming than viability assays. |
| Annexin V/PI Apoptosis Assay | Detection of phosphatidylserine (B164497) (PS) externalization on the outer cell membrane (an early apoptotic event) by Annexin V and membrane integrity by Propidium Iodide (PI).[8][9][10][11] | Quantifies the percentage of apoptotic and necrotic cells.[8][9][10][11] | Distinguishes between different modes of cell death (apoptosis vs. necrosis) and provides a direct measure of cell death.[8][11] | Can be subjective in gating strategy during flow cytometry analysis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and experimental conditions used.
MTT Cell Viability Assay
Objective: To determine the dose-dependent effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
After fixation, wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Annexin V/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for validating the anti-proliferative effect of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound, leading to reduced cell proliferation.
References
- 1. S-EPMC137756 - High incidence of epithelial cancers in mice deficient for DNA polymerase delta proofreading. - OmicsDI [omicsdi.org]
- 2. A Novel Cell-Based Assay For Ubiquitin Drug Discovery [drugdiscoveryonline.com]
- 3. SET protein as an epigenetics target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Cell Assays and Analysis | Lonza [bioscience.lonza.com]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]
- 8. Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target protein identification in live cells and organisms with a non-diffusive proximity tagging system [elifesciences.org]
- 10. Protein-Targeting Drug Discovery [mdpi.com]
- 11. Selective targeting of proteins within secretory pathway for endoplasmic reticulum-associated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptome: A Comparative Guide to RNA-Seq Analysis for Validating EZH2 Inhibitor Target Gene Derepression
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of specific EZH2 inhibitors, Tazemetostat (formerly EPZ0025654/EPZ-6438) and GSK126, against the global histone methylation inhibitor, 3-Deazaneplanocin A (DZNep), in derepressing target gene expression, supported by RNA-sequencing (RNA-seq) experimental data.
This guide provides a comprehensive overview of the use of RNA-seq to validate the mechanism of action of EZH2 inhibitors, focusing on the derepression of target genes. We compare the specific EZH2 inhibitors, Tazemetostat and GSK126, with the broader-acting DZNep, offering insights into their differential effects on the transcriptome.
Performance Comparison of EZH2 Inhibitors and DZNep
The primary therapeutic goal of EZH2 inhibition is the reactivation of tumor suppressor genes silenced by aberrant H3K27 trimethylation. RNA-seq is a powerful tool to globally assess these changes in gene expression. Below is a summary of findings from various studies on the effects of Tazemetostat, GSK126, and DZNep on target gene derepression.
| Compound | Mechanism of Action | Cell Types Studied (in cited literature) | Key Derepressed Target Genes | Observations |
| Tazemetostat (EPZ-6438) | Highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. | Follicular Lymphoma, Diffuse Large B-cell Lymphoma (DLBCL), Rhabdoid Tumors, Prostate Cancer | CCL17 (TARC), PRDM1 (BLIMP1), Genes in B-cell differentiation pathways, Tumor suppressor genes. | Induces significant upregulation of genes involved in B-cell differentiation and immune response.[1][2] The derepression of PRC2 target genes is a key mechanism of its anti-tumor activity.[3][4] |
| GSK126 | Potent and highly selective, SAM-competitive inhibitor of EZH2. | Multiple Myeloma, DLBCL, Melanoma, Prostate Cancer | CXXC4, NKD1, PRICKLE1, Tumor suppressor genes. | Effectively reactivates silenced PRC2 target genes and inhibits the proliferation of EZH2 mutant DLBCL cell lines.[1][5][6] Upregulates a diverse set of tumor suppressor genes.[7] |
| 3-Deazaneplanocin A (DZNep) | Global inhibitor of histone methyltransferases (indirectly inhibits EZH2 by depleting cellular levels of its cofactors). | Acute Myeloid Leukemia (AML), Non-small Cell Lung Cancer (NSCLC), B-cell Lymphoma | TXNIP, Developmental genes. | Induces a broader, less specific reactivation of genes compared to selective EZH2 inhibitors.[8] Its mechanism involves the disruption of the PRC2 complex.[9][10] |
Experimental Protocols
A generalized workflow for conducting an RNA-seq experiment to validate target gene derepression by EZH2 inhibitors is detailed below.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., EZH2-mutant DLBCL cell lines like KARPAS-422 or WSU-DLCL2 for specific inhibitors).
-
Culture Conditions: Culture cells in standard media and conditions.
-
Treatment: Treat cells with the EZH2 inhibitor (e.g., Tazemetostat, GSK126) or DZNep at various concentrations and time points. A vehicle control (e.g., DMSO) is essential.
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Quality Control: Assess RNA integrity and concentration using a Bioanalyzer (Agilent) or similar instrument. High-quality RNA (RIN > 8) is recommended.
Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq, NextSeq).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treated and control groups.[5][11] This analysis will yield fold-change values and p-values for each gene.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to understand the biological processes affected by the inhibitors.
Visualizations
Signaling Pathway of EZH2 Inhibition
Caption: EZH2 inhibition pathway leading to gene derepression.
Experimental Workflow for RNA-Seq Analysis
References
- 1. Gene expression profiling of EZH2 mutant and wild type DLBCL cell lines treated with EZH2 inhibitor [datacatalog.mskcc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-Seq Analysis Pipeline: Essential Tools for Each Step [parssilico.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. EZH2 inhibition in glioblastoma stem cells increases the expression of neuronal genes and the neuronal developmental regulators ZIC2, ZNF423 and MAFB | bioRxiv [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-Seq differential expression analysis: An extended review and a software tool | PLOS One [journals.plos.org]
Unveiling a Drug's True Target: A Comparative Guide to Confirming EPZ0025654 Engagement with Mass Spectrometry
For researchers, scientists, and drug development professionals, confirming that a drug candidate binds to its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of how mass spectrometry-based proteomics can be employed to definitively confirm the target engagement of EPZ0025654, a selective inhibitor of the histone methyltransferase EZH2, and objectively compare its performance with alternative EZH2 inhibitors such as GSK126, CPI-1205, and Tazemetostat.
The Power of Mass Spectrometry in Target Deconvolution
Mass spectrometry has emerged as a powerful, unbiased tool for elucidating drug-target interactions. Two primary methodologies are particularly well-suited for confirming and comparing the target engagement of small molecule inhibitors like this compound:
-
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS): This technique relies on the principle that a protein's thermal stability changes upon ligand binding. By treating cells with a compound and then subjecting them to a temperature gradient, scientists can identify proteins that are stabilized (or destabilized) by the drug. Quantitative mass spectrometry is then used to identify and quantify the entire proteome, revealing not only the intended target but also potential off-targets.[1][2][3]
-
Chemical Proteomics: This approach utilizes a modified version of the drug molecule (a chemical probe) that can be used to "fish out" its binding partners from a cell lysate. These captured proteins are then identified and quantified by mass spectrometry. This method is highly effective for identifying both on-target and off-target interactions.[4][5]
Comparative Analysis of EZH2 Inhibitors
A comprehensive evaluation of this compound would involve a head-to-head comparison with other selective EZH2 inhibitors under identical experimental conditions using the aforementioned mass spectrometry techniques. The primary goal would be to assess both the potency of on-target engagement and the promiscuity of off-target binding.
Table 1: Comparison of EZH2 Inhibitors
| Feature | This compound | GSK126 | CPI-1205 | Tazemetostat (EPZ-6438) |
| Primary Target | EZH2 | EZH2 | EZH2 | EZH2 |
| Reported Selectivity | Selective for EZH2 | Highly selective for EZH2 over EZH1[6] | Selective for EZH2 | Selective for EZH2 |
| Mechanism of Action | S-adenosylmethionine (SAM) competitive inhibitor | SAM-competitive inhibitor | SAM-competitive inhibitor | SAM-competitive inhibitor |
| Clinical Development | Preclinical | Preclinical/Early Clinical[6] | Phase I/II Clinical Trials[7] | FDA Approved[8] |
Table 2: Hypothetical CETSA-MS Data for EZH2 Inhibitors
This table illustrates the type of quantitative data that would be generated from a CETSA-MS experiment. The values are hypothetical and for illustrative purposes only.
| Protein | This compound ΔTm (°C) | GSK126 ΔTm (°C) | CPI-1205 ΔTm (°C) | Tazemetostat ΔTm (°C) |
| EZH2 | +5.2 | +5.5 | +4.9 | +5.8 |
| EZH1 | +0.8 | +0.5 | +1.1 | +0.6 |
| SUZ12 | +3.1 | +3.3 | +2.9 | +3.5 |
| EED | +2.9 | +3.0 | +2.7 | +3.2 |
| Off-Target Kinase A | +0.2 | +0.1 | +0.3 | +0.1 |
| Off-Target Protein B | -0.1 | 0.0 | -0.2 | 0.0 |
A positive change in melting temperature (ΔTm) indicates protein stabilization upon drug binding. Higher ΔTm values for the target protein (EZH2) and its complex partners (SUZ12, EED) at lower drug concentrations would indicate higher potency and target engagement. Minimal ΔTm changes for other proteins would suggest higher selectivity.
Experimental Protocols
Below are detailed methodologies for the key mass spectrometry-based experiments used to assess target engagement.
Cellular Thermal Shift Assay (CETSA-MS) Protocol
-
Cell Culture and Treatment: Grow the cell line of interest (e.g., a lymphoma cell line with known EZH2 dependency) to 80% confluency. Treat cells with this compound, an alternative inhibitor, or a vehicle control (DMSO) at various concentrations for a specified time (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant and determine the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the relative abundance of the soluble fraction against the temperature to generate a melting curve. Calculate the change in melting temperature (ΔTm) upon drug treatment compared to the vehicle control.
Chemical Proteomics (Affinity Purification-Mass Spectrometry) Protocol
-
Probe Synthesis: Synthesize a chemical probe by attaching a reactive group (e.g., an alkyne) to the this compound molecule, ensuring the modification does not significantly alter its binding affinity.
-
Cell Treatment and Lysis: Treat cells with the chemical probe. For competition experiments, pre-incubate cells with the unmodified drug before adding the probe. Lyse the cells to obtain a total protein extract.
-
Click Chemistry: Use a "click" reaction to attach a biotin (B1667282) tag to the alkyne group on the probe that is now covalently bound to its target proteins.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged protein-probe complexes.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS to identify and quantify the captured proteins.
-
Data Analysis: Compare the protein enrichment in the probe-treated sample to control samples (e.g., no probe or competition with the free drug) to identify specific binding partners.
Visualizing the Molecular Pathways
Understanding the signaling pathways in which a drug target is involved is crucial for interpreting the functional consequences of target engagement.
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: Mass Spectrometry Workflows for Target Engagement.
By employing these rigorous mass spectrometry-based techniques and contextualizing the findings within the known signaling pathways, researchers can build a comprehensive and objective comparison of this compound's performance against its alternatives. This data-driven approach is essential for making informed decisions in the drug development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Assessing target engagement using proteome-wide solvent shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 8. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for EPZ0025654: Information Not Currently Available
Detailed and verified proper disposal procedures for the specific compound EPZ0025654 are not publicly available in the retrieved search results. A thorough search for the Safety Data Sheet (SDS) and official disposal guidelines for this compound did not yield specific instructions for this compound. The provided search results pertain to general chemical waste disposal, safety protocols for other named chemicals, or general guidance from regulatory bodies, none of which are specific to this compound.
For the safety of laboratory personnel and to ensure environmental protection, it is crucial to follow disposal procedures outlined in the official Safety Data Sheet (SDS) provided by the manufacturer or supplier of a chemical. The SDS contains vital information regarding the hazards, handling, storage, and disposal of a specific substance.
Researchers, scientists, and drug development professionals handling this compound should take the following steps to ensure proper disposal:
-
Consult Your Institution's Environmental Health and Safety (EHS) Department: Your organization's EHS department is a critical resource for guidance on chemical waste disposal. They can provide institution-specific protocols and ensure compliance with local, state, and federal regulations.
-
Follow General Hazardous Waste Procedures: In the absence of specific information, treat this compound as a hazardous chemical. This includes:
-
Wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat.
-
Avoiding disposal down the drain or in regular trash.
-
Collecting waste in a clearly labeled, sealed, and appropriate waste container.
-
Storing the waste container in a designated hazardous waste accumulation area.
-
Without the specific SDS for this compound, it is not possible to provide a detailed, step-by-step disposal plan, summarize quantitative data, or create a workflow diagram as requested. Adherence to institutional safety protocols and direct consultation with the chemical supplier and EHS professionals are essential for the safe and compliant disposal of this substance.
Essential Safety and Logistical Information for Handling EPZ0025654
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for EPZ0025654 to ensure a safe laboratory environment.
Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for handling potentially hazardous chemical compounds in a research setting. It is imperative to obtain the specific SDS from the manufacturer or supplier before handling this substance. The SDS will provide detailed information on the specific hazards, required safety precautions, and emergency procedures for this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for any experiment involving this compound.[1] The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| Protection Level | Equipment | Rationale |
| Primary Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to vapors, dusts, or aerosols. |
| Ventilated Enclosure | For weighing and preparing solutions to contain airborne particles. | |
| Personal Protective Equipment | ||
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | To protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Double gloving is recommended for enhanced protection.[1] |
| Body Protection | Laboratory Coat | To protect skin and clothing from spills.[2] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid form outside of a ventilated enclosure to prevent inhalation of fine particles. |
Handling and Operational Plan
A clear and logical workflow is crucial for the safe handling of chemical compounds. The following diagram illustrates a standard operating procedure for working with this compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety. All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Collect all contaminated materials, including unused compound, contaminated gloves, and weighing paper. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Collect all solutions containing this compound. Do not dispose of down the drain. |
| Sharps | Labeled, puncture-proof sharps container | Dispose of any contaminated needles, syringes, or glassware. |
All waste containers must be clearly labeled with the contents, including the full chemical name and any known hazards. Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
